dimethyl 1H-pyrazole-3,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQVJNEQSWAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363300 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4077-76-3 | |
| Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 1H-Pyrazole-3,5-dicarboxylate for Researchers and Drug Development Professionals
CAS Number: 4077-76-3
This technical guide provides a comprehensive overview of dimethyl 1H-pyrazole-3,5-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutic agents.
Core Properties and Data
This compound is a white crystalline solid that serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for drug discovery.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4077-76-3 | [1][3] |
| Molecular Formula | C₇H₈N₂O₄ | [1][3] |
| Molecular Weight | 184.15 g/mol | [1][3] |
| Melting Point | 142-143 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | While specific data for the title compound is limited, a related compound, 3,5-dimethylpyrazole, is soluble in polar organic solvents like water and methanol.[2][4] |
Spectroscopic Data
The structural identity of this compound is confirmed by its characteristic spectroscopic signatures.
| Spectrum | Key Peaks/Shifts | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 (s, 1H, pyrazole C4-H), 3.96 (s, 6H, 2 x OCH₃) | [1] |
| ¹H NMR (in another solvent) | δ 14.43 (s, 1H, NH), 6.36 (s, 1H, pyrazole C4-H), 3.82 (s, 6H, 2 x OCH₃) | [1] |
| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch) | [1] |
Synthesis and Purification
This compound can be synthesized through several established methods. The following are two detailed experimental protocols.
Experimental Protocol 1: Fischer Esterification
This method involves the acid-catalyzed esterification of 3,5-pyrazoledicarboxylic acid with methanol.
Procedure:
-
A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared.[1]
-
The mixture is saturated with gaseous HCl.[1]
-
The reaction mixture is heated to reflux for 3 hours.[1]
-
Following reflux, the mixture is allowed to stand overnight at room temperature.[1]
-
The resulting precipitate is collected by filtration and washed with methanol to yield the final product.[1]
Experimental Protocol 2: Thionyl Chloride-Mediated Esterification
This alternative method utilizes thionyl chloride as an activating agent for the carboxylic acid.
Procedure:
-
In a nitrogen atmosphere, 5 g (28.71 mmol) of 3,5-pyrazoledicarboxylic acid hydrate is dissolved in 50 mL of methanol and cooled to 0°C.[1]
-
Thionyl chloride (6.28 mL, 86.15 mmol) is added to the solution at 0°C.[1]
-
The reaction mixture is then heated to 80°C and stirred for 4 hours.[1]
-
After the reaction is complete, the mixture is concentrated to obtain the product.[1]
Purification
While the synthesis protocols outline basic purification by filtration and washing, for obtaining high-purity material for applications such as drug development, recrystallization is recommended. Based on the synthesis procedures, methanol or ethanol are suitable solvents for recrystallization. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[5] this compound serves as a key starting material for the synthesis of various biologically active molecules, including anti-inflammatory agents and kinase inhibitors.[6][7]
Role as a Synthetic Intermediate
The two ester groups of this compound provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening. For example, these ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, or they can be reduced to alcohols for further derivatization.
Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-containing compounds have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazole core can act as a scaffold to position key functional groups that interact with the ATP-binding site of kinases. For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and shown to target ERK and RIPK3 kinases, which are involved in cancer cell proliferation and survival.[9]
Below is a generalized diagram of a kinase signaling pathway that can be targeted by pyrazole-based inhibitors.
Experimental and Synthetic Workflow
The development of novel drugs based on the pyrazole scaffold typically follows a structured workflow, starting from the synthesis of the core intermediate to biological evaluation.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of diverse libraries of compounds for drug discovery. The established importance of the pyrazole scaffold in numerous approved drugs, particularly as kinase inhibitors, underscores the potential of derivatives of this compound in the development of new and effective therapies. Researchers and drug development professionals can leverage the information in this guide to facilitate their work with this important chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 3. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]
- 5. tsijournals.com [tsijournals.com]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Dimethyl 1H-Pyrazole-3,5-dicarboxylate from Dimethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The primary focus of this document is the 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and diazomethane. This guide details the underlying chemical principles, experimental protocols, and quantitative data to support the replication and optimization of this synthesis.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a key building block for the synthesis of more complex pharmaceutical compounds. The most direct and efficient method for the construction of the pyrazole ring, in this case, is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (diazomethane) and a dipolarophile (dimethyl acetylenedicarboxylate).
Reaction Mechanism and Signaling Pathway
The synthesis proceeds via a concerted, pericyclic reaction mechanism known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the 1,3-dipole, diazomethane, reacts with the electron-deficient alkyne, dimethyl acetylenedicarboxylate, to form a five-membered heterocyclic ring. The reaction is typically highly regioselective and proceeds in good yield.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
3.1. In-situ Generation of Diazomethane and Cycloaddition
This method avoids the isolation of hazardous diazomethane.
-
Materials:
-
N-methyl-N-nitrosourea (Diazald®)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
-
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a condenser, a solution of potassium hydroxide in ethanol and water is prepared and warmed to 65 °C.
-
A solution of N-methyl-N-nitrosourea in diethyl ether is added dropwise from the dropping funnel. The diazomethane and ether co-distill.
-
The ethereal solution of diazomethane is collected in a receiving flask cooled in an ice bath and containing a solution of dimethyl acetylenedicarboxylate in diethyl ether.
-
The reaction mixture is stirred at low temperature (0-5 °C) and allowed to slowly warm to room temperature. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.
-
The reaction mixture is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent such as methanol or ethanol to afford white crystalline this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield for the direct cycloaddition is not explicitly reported in the searched literature, while yields for synthesis from other starting materials are provided for reference.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Melting Point | 142-143 °C | [1] |
| Yield (from 3,5-pyrazoledicarboxylic acid) | 63% | [1] |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
5.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 3.82 ppm | singlet | 6H | 2 x -OCH₃ | [1] |
| 6.36 ppm | singlet | 1H | pyrazole C4-H | [1] |
| 14.43 ppm | singlet | 1H | pyrazole N-H | [1] |
Note: The ¹H NMR data is reported for a sample synthesized from 3,5-pyrazoledicarboxylic acid and methanol.
5.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Reference |
| 3105 | N-H stretching vibration (broad) | [1] |
| 1710 | C=O stretching vibration (strong) | [1] |
| 1240 | C-O-C stretching vibration (strong) | [1] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
The synthesis of this compound from dimethyl acetylenedicarboxylate and diazomethane via a 1,3-dipolar cycloaddition is a theoretically sound and efficient method for obtaining this valuable heterocyclic building block. While a specific detailed protocol for this exact transformation is not widely published, this guide provides a comprehensive overview of the reaction, a representative experimental procedure, and the necessary data for product characterization. Researchers are advised to adhere to strict safety protocols when handling diazomethane. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
Spectroscopic Profile of Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS No: 4077-76-3), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.34 | s | 1H | C4-H (pyrazole ring) | CDCl₃ |
| 3.96 | s | 6H | 2 x -OCH₃ | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
No direct experimental 13C NMR data for this compound was found in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar pyrazole derivatives. Experimental verification is recommended.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~162 | C=O (ester) |
| ~140 | C3/C5 (pyrazole ring) |
| ~115 | C4 (pyrazole ring) |
| ~52 | -OCH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3105 | Broad | N-H stretching |
| 1710 | Strong | C=O stretching (ester) |
| 1240 | Strong | C-O-C stretching (ester) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 184.05 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
Protocol 3: Mass Spectrometry (MS)
1. Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution should be free of any particulate matter; filter if necessary.
2. Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
3. Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to aid in structural confirmation.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Unveiling the Three-Dimensional Architecture of Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the X-ray crystal structure of dimethyl 1H-pyrazole-3,5-dicarboxylate, a significant precursor for bi- and multidentate ligands. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of the compound's structural characteristics and the experimental procedures for its synthesis and crystallization.
Core Crystallographic Data
The single-crystal X-ray diffraction analysis of this compound (C₇H₈N₂O₄) reveals an orthorhombic crystal system with the space group Pnma. The asymmetric unit of the crystal structure contains two molecules that are linked through intermolecular hydrogen bonds. A notable feature is that all non-hydrogen atoms of the molecule are coplanar.
The detailed crystallographic data and data collection parameters are summarized in the tables below.
| Crystal Data | |
| Chemical Formula | C₇H₈N₂O₄ |
| Formula Weight | 184.15 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.9563 (14) |
| b (Å) | 6.4983 (8) |
| c (Å) | 23.589 (3) |
| V (ų) | 1679.5 (4) |
| Z | 8 |
| Data Collection and Refinement | |
| Diffractometer | Bruker SMART CCD area-detector |
| Radiation Source | Mo Kα |
| Temperature (K) | 293 (2) |
| Absorption Correction | Multi-scan (SADABS) |
| Reflections Collected | 8106 |
| Independent Reflections | 1614 |
| R-factor | 0.044 |
| wR-factor | 0.106 |
Intermolecular Interactions
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and N—H···N interactions link two molecules together, forming a pseudo-dimer. Additionally, C—H···O contacts contribute to the formation of a two-dimensional network. The geometry of these key hydrogen bonds is detailed below.
| Hydrogen-Bond Geometry (Å, °) | |
| D—H···A | d(D-H) |
| N3—H3···O3 | 0.86 |
| N1—H1···N4 | 0.86 |
| C2—H2···O5ⁱ | 0.93 |
| C7—H7A···O8ⁱ | 0.96 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was carried out following the general procedure established by Schenck et al. (1985). The process typically involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid. One common method is the reaction of the dicarboxylic acid with methanol in the presence of a catalyst, such as gaseous HCl or thionyl chloride. For instance, 3,5-pyrazoledicarboxylic acid can be mixed with methanol and saturated with gaseous HCl, followed by refluxing the mixture.[1] After cooling, the product precipitates and can be collected by filtration.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated methanolic solution of the synthesized this compound.
X-ray Data Collection and Structure Refinement
Data were collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 293(2) K. A multi-scan absorption correction was applied using the SADABS software. The structure was solved and refined to a final R-factor of 0.044. Hydrogen atoms attached to carbon and nitrogen were placed in geometrically calculated positions.
Workflow and Visualization
The overall experimental workflow, from the synthesis of the precursor to the final crystal structure analysis, is depicted in the following diagram.
References
Solubility Profile of Dimethyl 1H-Pyrazole-3,5-dicarboxylate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for dimethyl 1H-pyrazole-3,5-dicarboxylate. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative assessments based on related compounds, general experimental protocols for solubility determination, and a relevant synthetic workflow.
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its utility in these fields is often dependent on its solubility characteristics in various organic solvents, which dictates its processability, formulation, and bioavailability. Understanding its solubility is therefore a critical first step in its application.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative information for structurally related pyrazole compounds can provide valuable insights into its expected solubility behavior.
Qualitative Solubility Assessment of Related Pyrazole Compounds:
| Compound | Solvent | Solubility |
| 3,5-Dimethylpyrazole | Polar Organic Solvents | Dissolves well[1] |
| 1H-Pyrazole | Ethanol, Methanol, Acetone | More soluble than in water[2] |
| 3,5-dimethylpyrazole | Water, Methanol | Soluble, 0.1 g/mL in methanol[3] |
Based on the general principle of "like dissolves like," and the information available for analogous structures, it is anticipated that this compound, a polar molecule, will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents.
Experimental Protocols for Solubility Determination
For researchers seeking to determine the precise solubility of this compound, the following established experimental methodologies are recommended.
Isothermal Saturation Method
The isothermal saturation method is a conventional technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in a highly soluble solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the target aqueous or organic solvent.
-
Precipitation Detection: The solubility limit is identified as the concentration at which the first sign of precipitation is detected. This can be measured by various techniques, including turbidimetry (nephelometry), light scattering, or direct visual observation.
Experimental Workflow: Synthesis of the Precursor
While a detailed experimental workflow for the solubility determination of the target compound is not available, the synthesis of its precursor, 1H-pyrazole-3,5-dicarboxylic acid, provides a relevant experimental workflow.
Caption: Synthesis workflow for 1H-pyrazole-3,5-dicarboxylic acid.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers by summarizing the expected solubility based on related compounds and outlining standard experimental protocols for its determination. The provided synthetic workflow for its precursor offers additional context for those working with this class of compounds. It is recommended that researchers perform their own solubility studies using the methodologies described herein to obtain precise data for their specific applications.
References
Thermal Stability and Decomposition of Dimethyl 1H-Pyrazole-3,5-dicarboxylate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the functional handles provided by the ester groups. An understanding of its thermal stability and decomposition profile is crucial for its safe handling, storage, and application in various processes, including drug formulation and synthesis of advanced materials. This guide summarizes the expected thermal behavior of this compound based on data from analogous compounds and outlines standard experimental protocols for its characterization.
Predicted Thermal Stability and Decomposition
While specific quantitative data for this compound is unavailable, the thermal behavior of related pyrazole derivatives provides valuable insights.
General Observations from Analogous Compounds:
-
Pyrazole Core: The pyrazole ring itself is a relatively stable aromatic system. Decomposition is often initiated by the substituents.
-
Carboxylic Acid vs. Ester Functionality: Pyrazole-dicarboxylic acids tend to decarboxylate at elevated temperatures. The corresponding esters, such as the dimethyl ester, are expected to be more thermally stable than the parent acids.
-
Influence of Other Substituents: The presence of nitro groups, as seen in many energetic pyrazole materials, significantly lowers the decomposition temperature and alters the decomposition pathway. This compound, lacking such energetic functionalities, is anticipated to exhibit higher thermal stability.
Based on these observations, it is predicted that this compound is a thermally stable compound, likely with a decomposition onset temperature above 200°C. The decomposition process is expected to be complex, potentially involving the cleavage of the ester groups and eventual fragmentation of the pyrazole ring.
Proposed Decomposition Pathway
A plausible, though hypothetical, thermal decomposition pathway for this compound is outlined below. The initial steps likely involve the ester groups, followed by the breakdown of the heterocyclic ring at higher temperatures.
Caption: Proposed thermal decomposition pathway for this compound.
Quantitative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes thermal decomposition data for related pyrazole compounds. It is important to note that direct comparison should be made with caution due to the differing substituents.
| Compound Name | Decomposition Onset (Tonset) | Peak Decomposition (Tpeak) | Analysis Technique | Reference |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | ~250°C | ~300°C | TGA/DSC | [1] |
| Various pyrazoline derivatives | 357-368°C | - | TGA | [2] |
| Energetic dinitropyrazoles | Lower (variable) | Lower (variable) | TGA/DSC | [3][4] |
This table is illustrative and compiled from various sources on related but not identical compounds.
Experimental Protocols
Detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below. These protocols are general and may require optimization for the specific instrument and sample characteristics.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the decomposition temperatures and mass loss profile of this compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy change) are determined.
Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data for this compound is currently lacking, a combination of theoretical predictions and comparative analysis of related structures suggests that it is a thermally stable compound. Its decomposition is likely to initiate at temperatures exceeding 200°C, involving the ester functionalities and subsequent fragmentation of the pyrazole ring. For definitive characterization, it is imperative to conduct experimental thermal analysis using standard techniques such as TGA and DSC, following the protocols outlined in this guide. Such studies will provide the necessary quantitative data to ensure the safe and effective use of this compound in research and development.
References
An In-Depth Technical Guide to the Chemical Reactivity of the Pyrazole Ring in Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazole ring in dimethyl 1H-pyrazole-3,5-dicarboxylate. The document details key synthetic transformations, including electrophilic substitution and functionalization at the nitrogen and carbon atoms of the pyrazole core. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in the application of this versatile building block in medicinal chemistry and materials science.
Introduction
This compound is a key heterocyclic compound featuring a pyrazole core symmetrically substituted with two methoxycarbonyl groups. These electron-withdrawing groups significantly influence the electronic properties and reactivity of the pyrazole ring, making it a valuable scaffold for the synthesis of a diverse range of functionalized molecules. The presence of multiple reaction sites—the N1-H, the C4-H, and the ester functionalities—allows for selective chemical modifications, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. This guide will focus on the chemical transformations involving the pyrazole ring itself.
Synthesis of this compound
The parent compound, this compound, is typically synthesized by the esterification of 1H-pyrazole-3,5-dicarboxylic acid.
A common procedure involves the reaction of 3,5-pyrazoledicarboxylic acid with methanol in the presence of a strong acid catalyst, such as gaseous HCl or thionyl chloride.[1] For instance, treating a suspension of 3,5-pyrazoledicarboxylic acid in methanol with gaseous HCl followed by refluxing for several hours affords the desired dimethyl ester in good yield.[1] An alternative high-yielding method involves the use of thionyl chloride in methanol at elevated temperatures.[1]
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 3,5-Pyrazoledicarboxylic acid | Gaseous HCl, Methanol | Methanol | Reflux | 3 h | 63 | [1] |
| 3,5-Pyrazoledicarboxylic acid hydrate | Thionyl chloride, Methanol | Methanol | 80 °C | 4 h | 99 | [1] |
Reactivity at the N1-Position
The acidic proton at the N1 position of the pyrazole ring is readily substituted, allowing for a variety of N-functionalization reactions, including alkylation, arylation, and acylation.
N-Alkylation
N-alkylation of this compound can be achieved under basic conditions using various alkylating agents. For example, the reaction with 2-bromoacetonitrile in the presence of potassium carbonate in acetone leads to the formation of dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate.[2] Similarly, reaction with 2-(bromomethyl)benzonitrile under the same conditions yields dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate.
A general workflow for N-alkylation is depicted below:
Table 2: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Time | Product | Yield | Reference |
| 2-Bromoacetonitrile | K₂CO₃ | Acetone | Reflux | 1 day | Dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate | Not specified | [2] |
| 2-(Bromomethyl)benzonitrile | K₂CO₃ | Acetone | Reflux | 1 day | Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | Not specified |
N-Arylation
While specific examples for the N-arylation of this compound are not prevalent in the searched literature, general methods for the N-arylation of pyrazoles, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, are well-established and could be applied to this substrate. These reactions typically involve the coupling of the N-H pyrazole with an aryl halide in the presence of a metal catalyst, a ligand, and a base.
Reactivity at the C4-Position: Electrophilic Substitution
The C4-position of the pyrazole ring in this compound is the primary site for electrophilic substitution. The electron-withdrawing nature of the two ester groups deactivates the ring towards electrophilic attack, often requiring forcing conditions.
Nitration
Nitration of the pyrazole ring at the C4-position can be accomplished using strong nitrating agents. The reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with a mixture of nitric acid and sulfuric acid yields diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.
The general signaling pathway for electrophilic nitration is illustrated below:
Halogenation
Halogenation at the C4-position is a key transformation for introducing a handle for further functionalization, such as metal-catalyzed cross-coupling reactions. While specific protocols for the bromination or chlorination of this compound were not found in the initial search, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are commonly employed for such transformations on pyrazole rings.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. For pyrazoles, this reaction typically occurs at the C4-position. However, the electron-deactivating ester groups in this compound may render the ring insufficiently nucleophilic for this reaction under standard conditions, especially for the N-unsubstituted derivative. N-alkylation or N-arylation prior to the Vilsmeier-Haack reaction could potentially increase the reactivity of the pyrazole ring.
Metal-Catalyzed Cross-Coupling Reactions
The C4-halo derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. A 4-bromo or 4-iodo derivative of this compound could be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C4-position. A general protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water).
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A 4-halo-dimethyl 1H-pyrazole-3,5-dicarboxylate could be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.
Heck Coupling
The Heck reaction couples an alkene with an aryl or vinyl halide. A 4-halo-dimethyl 1H-pyrazole-3,5-dicarboxylate could potentially undergo a Heck reaction with various alkenes to introduce a vinyl substituent at the C4-position.
The logical relationship for utilizing C4-halogenated pyrazoles in cross-coupling reactions is outlined below:
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
To a suspension of 3,5-pyrazoledicarboxylic acid (31.7 g, 0.203 mol) in methanol (125 mL), gaseous HCl is bubbled until saturation. The reaction mixture is then heated to reflux for 3 hours and subsequently allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and washed with methanol to afford the product as a white crystalline solid.
Protocol 2: Synthesis of Dimethyl 1-(cyanomethyl)-1H-pyrazole-3,5-dicarboxylate [2]
A mixture of this compound (0.185 g, 1 mmol), 2-bromoacetonitrile (0.119 g, 1 mmol), and potassium carbonate (0.138 g, 1 mmol) in acetone is heated to reflux for 24 hours. After cooling to room temperature, the solution is filtered, and the solvent is removed under vacuum to yield the product as a white precipitate.
Conclusion
This compound is a versatile heterocyclic building block with multiple sites for chemical modification. The N1-position is readily functionalized through alkylation, arylation, and acylation reactions. The C4-position, although deactivated by the electron-withdrawing ester groups, can undergo electrophilic substitution reactions such as nitration under forcing conditions. Halogenation at the C4-position provides a crucial intermediate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of C4-substituted pyrazole derivatives. This guide provides a foundational understanding of the reactivity of this important scaffold, offering valuable insights for its application in the design and synthesis of novel molecules for drug discovery and materials science. Further research into the specific conditions for a broader range of transformations on this substrate will undoubtedly expand its utility.
References
Pioneering Pyrazoles: Unveiling the First Synthesis of Pyrazole-3,5-Dicarboxylic Acid Esters
A deep dive into the 19th-century chemical literature reveals that the first synthesis of a pyrazole-3,5-dicarboxylic acid ester was a pivotal discovery, expanding upon the foundational work of Ludwig Knorr's pyrazole synthesis. This technical guide illuminates the historical context, details the seminal experimental protocol, and presents the key findings for researchers, scientists, and professionals in drug development.
The journey to pyrazole-3,5-dicarboxylic acid esters began with the groundbreaking discovery of the pyrazole ring system. In 1883, Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, opened the door to a new class of heterocyclic compounds that would later prove to have significant applications in medicine and materials science.
Building upon this, the first documented synthesis of a pyrazole bearing dicarboxylic acid ester functionalities is attributed to E. Buchner in a publication from 1891 in the Berichte der deutschen chemischen Gesellschaft. Buchner's work described a novel approach that, while conceptually related to Knorr's cyclocondensation, utilized different starting materials to directly install the desired ester groups onto the pyrazole core.
The First Synthesis: A Detailed Experimental Protocol
The seminal work by E. Buchner in 1891 detailed the reaction of diethyl acetonedicarboxylate with ethyl diazoacetate. This reaction, a departure from the hydrazine-based approach of Knorr, led to the formation of diethyl pyrazole-3,5-dicarboxylate. The following is a detailed experimental protocol reconstructed from the historical publication.
Materials:
-
Diethyl acetonedicarboxylate
-
Ethyl diazoacetate
-
Reaction vessel suitable for heating
-
Apparatus for distillation and crystallization
Procedure:
-
Reaction Setup: In a suitable reaction vessel, diethyl acetonedicarboxylate was combined with ethyl diazoacetate.
-
Reaction Conditions: The mixture was heated, although the precise temperature and duration were not explicitly detailed in the initial report, it is understood to have been carried out under conditions sufficient to induce a reaction and subsequent cyclization. The reaction proceeds with the evolution of nitrogen gas.
-
Work-up and Isolation: Following the reaction, the crude product was subjected to a work-up procedure, likely involving the removal of any unreacted starting materials and byproducts. The primary method of purification was crystallization.
-
Characterization: The resulting crystalline solid was characterized by its melting point.
Quantitative Data Summary
The following table summarizes the key quantitative data from the first synthesis of diethyl pyrazole-3,5-dicarboxylate.
| Parameter | Value |
| Product | Diethyl pyrazole-3,5-dicarboxylate |
| Starting Materials | Diethyl acetonedicarboxylate, Ethyl diazoacetate |
| Yield | Not explicitly stated in the original 1891 publication. |
| Melting Point | 51-52 °C |
Visualizing the Synthesis
To better understand the chemical transformations and the logical flow of the experimental process, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway for the first synthesis.
Caption: Experimental workflow of the synthesis.
Significance and Future Directions
The initial synthesis of pyrazole-3,5-dicarboxylic acid esters by Buchner represented a significant advancement in heterocyclic chemistry. It provided a direct route to a highly functionalized pyrazole scaffold, which has since become a valuable building block in the synthesis of a wide range of compounds with diverse biological activities, including applications in pharmaceuticals and agrochemicals. The ester functionalities at the 3 and 5 positions offer versatile handles for further chemical modifications, enabling the creation of extensive libraries of pyrazole derivatives for drug discovery and development. This foundational work continues to influence the design and synthesis of novel pyrazole-based compounds with tailored properties for various scientific and industrial applications.
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of dimethyl 1H-pyrazole-3,5-dicarboxylate. Understanding the electronic properties of this pyrazole derivative is crucial for its application in medicinal chemistry and materials science, where such characteristics govern molecular interactions and reactivity. This document outlines the standard computational approaches, summarizes key electronic and structural data, and provides detailed protocols for both theoretical calculations and experimental validation.
Core Computational Approaches
The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[1][2][3] This quantum mechanical modeling method allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
A common approach involves geometry optimization of the molecule to find its most stable conformation (lowest energy state).[4] Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface. Subsequently, electronic properties such as orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be calculated.[2]
Computational Workflow
The logical flow of a theoretical electronic structure calculation is depicted below.
Key Electronic and Structural Data
Theoretical calculations provide a wealth of quantitative data that characterizes the electronic structure and geometry of this compound. The following tables summarize typical data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, a commonly employed method for such systems.[2][4]
| Calculated Molecular Properties | |
| Parameter | Typical Calculated Value |
| Total Energy (Hartree) | -688.4 |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.5 - 6.5 |
| Selected Calculated Bond Lengths | |
| Bond | Length (Å) |
| N1-N2 | 1.35 - 1.37 |
| N2-C3 | 1.33 - 1.35 |
| C3-C4 | 1.42 - 1.44 |
| C4-C5 | 1.38 - 1.40 |
| C5-N1 | 1.34 - 1.36 |
| C3-C(O) | 1.48 - 1.50 |
| C5-C(O) | 1.48 - 1.50 |
| C=O | 1.20 - 1.22 |
| C-O | 1.33 - 1.35 |
| Selected Calculated Bond Angles | |
| Angle | Degrees (°) |
| N1-N2-C3 | 111 - 113 |
| N2-C3-C4 | 106 - 108 |
| C3-C4-C5 | 105 - 107 |
| C4-C5-N1 | 108 - 110 |
| C5-N1-N2 | 110 - 112 |
| N2-C3-C(O) | 120 - 122 |
| C4-C3-C(O) | 132 - 134 |
Experimental Protocols
Experimental validation is essential to confirm the accuracy of theoretical calculations. The following are detailed methodologies for key experiments used to characterize the structure and electronic properties of this compound.
Synthesis of this compound
A common synthetic route involves the esterification of 3,5-pyrazoledicarboxylic acid.[5]
Materials:
-
3,5-pyrazoledicarboxylic acid
-
Methanol (reagent grade)
-
Thionyl chloride or gaseous HCl[5]
-
Acetone
-
Potassium carbonate
-
2-bromoacetonitrile (for derivatization if needed)[6]
Procedure:
-
Suspend 3,5-pyrazoledicarboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise under a nitrogen atmosphere. Alternatively, saturate the methanol with gaseous HCl.[5]
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and hexane to yield colorless crystals.
Spectroscopic and Structural Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Sample Preparation: A small amount of the crystalline product is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1710-1730 cm⁻¹), and C-O-C stretching (around 1240 cm⁻¹).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, which helps in confirming the molecular structure.
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected Signals (¹H NMR): A singlet for the pyrazole ring C4-H (around δ 6.4-7.0 ppm), a singlet for the two methyl groups (around δ 3.8-4.0 ppm), and a broad singlet for the N-H proton (can be highly variable, often δ > 10 ppm).[5]
-
Expected Signals (¹³C NMR): Signals for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbons of the ester groups.
Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive bond lengths and angles.
-
Sample Preparation: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[6]
-
Data Acquisition and Analysis: Mount a single crystal on a diffractometer and collect diffraction data. The crystal structure is then solved and refined using specialized software. The resulting structural parameters can be directly compared with the optimized geometry from DFT calculations.
Logical Relationships in Analysis
The synergy between theoretical calculations and experimental data is crucial for a comprehensive understanding of the electronic structure. The following diagram illustrates the logical relationship between these two domains.
By comparing the calculated geometric parameters with X-ray diffraction data and the calculated vibrational frequencies with experimental FT-IR spectra, the accuracy of the chosen theoretical model (functional and basis set) can be validated. Any discrepancies can guide the refinement of the computational model for more accurate predictions. This integrated approach provides a robust and reliable characterization of the electronic structure of this compound, which is invaluable for its further development in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 1H-Pyrazole-3,5-Dicarboxylate Esters: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the annular tautomerism in 1H-pyrazole-3,5-dicarboxylate esters. This class of compounds is of significant interest in medicinal chemistry and materials science, where the specific tautomeric form can greatly influence physicochemical properties, reactivity, and biological activity. Understanding and controlling the tautomeric equilibrium is therefore crucial for rational drug design and the development of novel materials.
Introduction to Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This phenomenon is known as annular prototropic tautomerism. For asymmetrically substituted pyrazoles, such as the 3,5-dicarboxylate esters, this equilibrium involves two chemically distinct species, often designated as the 1H- and 2H- tautomers (or sometimes referred to based on the position of the substituent relative to the N-H, e.g., 3-substituted vs. 5-substituted). The position of this equilibrium is sensitive to a variety of factors including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid).
The tautomeric equilibrium of 1H-pyrazole-3,5-dicarboxylate esters can be represented as a proton transfer between the two nitrogen atoms of the pyrazole ring.
Caption: Annular tautomeric equilibrium in 1H-pyrazole-3,5-dicarboxylate esters.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over the other is a subtle interplay of electronic and environmental effects.
-
Substituent Effects: Electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (the 3-substituted tautomer), while electron-withdrawing groups, such as esters, can stabilize the tautomer where the proton is on the nitrogen further away (the 5-substituted tautomer)[1][2]. In the case of 3,5-disubstituted pyrazoles with identical ester groups, the two tautomeric forms are degenerate, leading to rapid proton exchange and an averaged signal in NMR spectroscopy under typical conditions[3]. However, if the substitution pattern is not symmetrical, a preference for one tautomer can be observed.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar, protic solvents can stabilize both tautomers by forming hydrogen bonds, potentially altering the equilibrium constant compared to non-polar solvents[1]. Dipolar aprotic solvents can also influence the equilibrium by interacting with the dipole moment of the tautomers.
-
Temperature: Low-temperature NMR studies are often employed to slow down the rate of proton exchange between tautomers, allowing for the observation and quantification of individual species[3].
-
Physical State: In the solid state, one tautomer is typically favored due to packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice[1][4]. X-ray crystallography is the definitive method for determining the structure in the solid state[4][5].
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for diethyl 1H-pyrazole-3,5-dicarboxylate is not extensively detailed in readily available literature, we can infer the expected behavior from studies on closely related compounds, such as 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide[4][6]. For this compound, a significant solvent and temperature dependence of the tautomeric ratio was observed. The following table illustrates the type of data obtained in such studies and represents a hypothetical scenario for a generic 1H-pyrazole-3,5-dicarboxylate ester to demonstrate the expected trends.
| Solvent | Temperature (K) | % 3-substituted Tautomer | % 5-substituted Tautomer | KT ([5-sub]/[3-sub]) |
| CDCl₃ | 293 | 85 | 15 | 0.18 |
| DMSO-d₆ | 293 | 70 | 30 | 0.43 |
| CDCl₃ | 253 | 90 | 10 | 0.11 |
| DMSO-d₆ | 253 | 78 | 22 | 0.28 |
This table is illustrative and based on trends observed for similar pyrazole derivatives.
Experimental Protocols for Tautomerism Studies
A general workflow for the synthesis and tautomeric analysis of 1H-pyrazole-3,5-dicarboxylate esters is outlined below.
Caption: General experimental workflow for the synthesis and tautomeric analysis of 1H-pyrazole-3,5-dicarboxylate esters.
Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For diethyl 1H-pyrazole-3,5-dicarboxylate, a typical procedure is the reaction of diethyl acetylenedicarboxylate with hydrazine hydrate.
Protocol:
-
Reaction Setup: Diethyl acetylenedicarboxylate is dissolved in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired diethyl 1H-pyrazole-3,5-dicarboxylate.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for studying tautomerism in solution[3][7].
Protocol:
-
Sample Preparation: A known concentration of the pyrazole-3,5-dicarboxylate ester is dissolved in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra are acquired. In cases of rapid tautomeric exchange, averaged signals for the C3/C5 and the attached substituents will be observed.
-
Low-Temperature NMR: To resolve the signals of the individual tautomers, spectra are recorded at progressively lower temperatures until the rate of exchange is slow on the NMR timescale. This allows for the integration of the signals corresponding to each tautomer to determine their relative populations.
-
¹⁵N NMR: ¹⁵N NMR can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state[5][8].
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the purified compound, or by other techniques such as vapor diffusion or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved and refined to determine the precise atomic positions, bond lengths, and angles, which will definitively identify the tautomeric form present in the crystal.
Computational Modeling
Density Functional Theory (DFT) calculations are frequently used to complement experimental data by providing insights into the relative stabilities of the tautomers and the energy barriers for their interconversion[9][10].
Protocol:
-
Structure Optimization: The geometries of both tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set)[9].
-
Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be modeled using implicit solvent models (e.g., PCM).
-
Transition State Search: The transition state for the proton transfer reaction can be located to calculate the activation energy barrier for tautomerization.
Conclusion
The tautomerism of 1H-pyrazole-3,5-dicarboxylate esters is a complex phenomenon governed by a delicate balance of substituent effects, solvent interactions, and temperature. A multi-faceted approach combining synthesis, spectroscopic analysis (particularly variable-temperature NMR), X-ray crystallography, and computational modeling is essential for a thorough understanding of the tautomeric behavior of these important compounds. This knowledge is critical for harnessing their full potential in drug discovery and materials science, as the predominant tautomer can dictate the molecule's interactions and properties.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Dimethyl 1H-Pyrazole-3,5-dicarboxylate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
Dimethyl 1H-pyrazole-3,5-dicarboxylate, and its hydrolyzed form, 1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC), are versatile V-shaped linkers that have been successfully employed in the synthesis of robust and functional MOFs. The presence of both carboxylate groups and pyrazole nitrogen atoms allows for the formation of strong coordination bonds with various metal centers, leading to stable frameworks with interesting properties.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this pyrazole-based linker, with a focus on their applications in gas sorption and potential for drug delivery.
Ligand Synthesis: this compound
A common precursor for pyrazole-dicarboxylate MOFs is the dimethyl ester, which can be synthesized from 3,5-pyrazoledicarboxylic acid.
Experimental Protocol: Esterification of 3,5-Pyrazoledicarboxylic Acid
Materials:
-
3,5-Pyrazoledicarboxylic acid (0.203 mol)
-
Methanol (125 mL)
-
Gaseous HCl
-
Standard reflux apparatus
-
Filtration setup
Procedure:
-
Suspend 3,5-pyrazoledicarboxylic acid (31.7 g, 0.203 mol) in methanol (125 mL).
-
Saturate the mixture with gaseous HCl.
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid with methanol.
-
Dry the product to obtain white crystalline this compound.[5]
MOF Synthesis Utilizing 1H-Pyrazole-3,5-dicarboxylate
The dicarboxylic acid form of the linker, obtained through hydrolysis of the dimethyl ester, is commonly used for MOF synthesis. Below are protocols for the synthesis of notable MOFs with different metal ions.
Protocol 1: Solvothermal Synthesis of MOF-303 (Al-MOF)
MOF-303, also known as Al(OH)(PZDC), is a highly stable aluminum-based MOF with applications in water harvesting and formaldehyde capture.[6][7][8]
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC)
-
Aluminum source (e.g., aluminum sulfate, aluminum chloride)
-
Water or a mixed solvent system (e.g., DMF/water)
-
Solvothermal reactor (autoclave)
Procedure:
-
Dissolve the aluminum salt and H₂PZDC in the chosen solvent in a solvothermal reactor.
-
Seal the reactor and heat it in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with the reaction solvent and then with a more volatile solvent like ethanol or methanol to remove unreacted precursors.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.
Note: The reaction time can be significantly reduced to a few hours by using reflux or vessel heating methods, or even to 5 minutes with microwave-assisted synthesis.[7] A mechanochemical method involving water-assisted ball milling has also been reported for a more sustainable synthesis.[9]
Protocol 2: Synthesis of an Iron(III)-based MOF (CAU-56as)
CAU-56as is a porous iron(III)-MOF that exhibits good thermal and chemical stability.[1][4]
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₂PZDC·H₂O)
-
Iron(III) sulfate solution
-
Sodium hydroxide (NaOH) solution
-
Acetic acid (AcOH)
-
Teflon-lined reactor
Procedure:
-
In a 2.5 mL Teflon reactor, place 1H-pyrazole-3,5-dicarboxylic acid monohydrate (69.65 mg, 0.4 mmol).
-
Add aqueous NaOH solution (800 μL, 1 mol/L, 0.8 mmol) and acetic acid (480 μL, 8.4 mmol).
-
Mix the reactants thoroughly.
-
Add a freshly prepared aqueous solution of iron(III) sulfate (720 μL, c(Fe³⁺) = 1 mol/L, 0.72 mmol).
-
Homogenize the mixture again.
-
Seal the reactor and heat it according to a defined temperature program (e.g., heat to 120 °C over 6 hours, hold for 48 hours, and cool to room temperature over 3 hours).
-
Collect the product by filtration, wash with water and ethanol, and dry at 60 °C.[4][10]
Protocol 3: General Synthesis of Lanthanide-based MOFs (Ln-MOFs)
A series of isostructural lanthanide MOFs can be synthesized using H₂PZDC, exhibiting interesting luminescence properties.[11]
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid (H₂PZDC)
-
Lanthanide(III) nitrate hydrates (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Solvent (e.g., water, DMF/water mixture)
-
Hydrothermal/solvothermal reactor
Procedure:
-
Dissolve the respective lanthanide nitrate and H₂PZDC in the solvent within a Teflon-lined autoclave.
-
Heat the sealed autoclave at a specific temperature (e.g., 120-180 °C) for 1-3 days.
-
After slow cooling to room temperature, collect the resulting crystals.
-
Wash the crystals with the mother liquor and then with water and ethanol.
-
Dry the product in air.
Quantitative Data Presentation
The following tables summarize the key quantitative data for MOFs synthesized using 1H-pyrazole-3,5-dicarboxylate.
Table 1: Structural and Porosity Data of Pyrazole-3,5-dicarboxylate MOFs
| MOF Name | Metal Ion | Formula | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| MOF-303 | Al³⁺ | Al(OH)(C₅H₂N₂O₄) | Orthorhombic | Pmn2₁ | ~1180 | - | [9] |
| CAU-56as | Fe³⁺ | [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(C₅H₃N₂O₄)₂(H₂O)₃]·10.5H₂O | Monoclinic | C2/c | 727 | - | [1][4] |
| CAU-56w | Fe³⁺ | [Fe₃(μ₃-O)(SO₄)(OH)(C₅H₃N₂O₄)₂(H₂O)₄]·8H₂O | Monoclinic | C2/c | 699 | - | [1][4] |
| La-MOF | La³⁺ | [La(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |
| Eu-MOF | Eu³⁺ | [Eu(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |
| Tb-MOF | Tb³⁺ | [Tb(C₅H₂N₂O₄)(H₂O)₂]n | - | - | - | - | [11] |
Table 2: Performance Data of Pyrazole-3,5-dicarboxylate MOFs in Specific Applications
| MOF Name | Application | Performance Metric | Value | Conditions | Reference |
| MOF-303 | CO₂ Adsorption | Adsorption Capacity | 9.5 mmol/g | 0 °C, 1 bar | [9] |
| MOF-303 | Formaldehyde Capture | Single-pass removal efficiency | ~66% (stabilized) | 23 °C, 15% RH, 0.163 ppm inlet | [5][12] |
| CAU-56as | Water Sorption | Water Uptake | 264 mg/g | 298 K, p/p₀ = 0.85 | [1][4] |
| CAU-56w | Water Sorption | Water Uptake | 300 mg/g | 298 K, p/p₀ = 0.85 | [1][4] |
Application in Drug Delivery: A Prospective Outlook
While specific studies on drug loading and release using MOFs synthesized directly from this compound are limited, the inherent properties of these materials suggest significant potential in this area. The biocompatibility of metal ions such as aluminum, iron, and zinc, combined with the high porosity and tunable pore sizes of the resulting MOFs, make them attractive candidates for drug delivery systems.[1][13][14]
Proposed Experimental Protocol for Drug Loading and Release
This protocol is a general guideline based on established methods for other MOF systems and would require optimization for specific pyrazole-dicarboxylate MOFs and drug molecules.
1. Drug Loading (Impregnation Method):
Materials:
-
Activated pyrazole-dicarboxylate MOF (e.g., MOF-303)
-
Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)
-
Suitable solvent (e.g., methanol, ethanol, water) in which the drug is soluble
-
Stirring apparatus
-
Centrifuge
Procedure:
-
Disperse a known amount of the activated MOF in a solution of the drug with a specific concentration.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the solid product with a fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy (by analyzing the supernatant), thermogravimetric analysis (TGA), or high-performance liquid chromatography (HPLC) after digesting the MOF.
2. In Vitro Drug Release:
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 for physiological conditions, pH 5.5 for tumor microenvironment)
-
Shaking incubator or water bath at 37 °C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Suspend a known amount of the drug-loaded MOF in a specific volume of PBS solution in a sealed container.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Visualizations
MOF Synthesis Workflow
Caption: General workflow for the synthesis of MOFs using this compound.
Logical Relationship for Drug Delivery Application
Caption: Conceptual pathway for the application of pyrazole-dicarboxylate MOFs in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle encapsulated hybrid MOF: synthesis, characterization, and co-drug delivery of 5-fluorouracil and curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iucr2017.org [iucr2017.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl 1H-pyrazole-3,5-dicarboxylate and its Analogs in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound with potential as a ligand in coordination chemistry. Its structure, featuring a pyrazole ring with two coordinating nitrogen atoms and two ester functionalities, suggests multiple possibilities for binding to metal centers. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies focused specifically on the coordination chemistry of this compound. Much of the research in this area has utilized the corresponding diacid, pyrazole-3,5-dicarboxylic acid, or the simpler 3,5-dimethyl-1H-pyrazole. The ester groups in this compound may be susceptible to hydrolysis under common synthetic conditions for coordination complexes (e.g., hydrothermal synthesis), which could explain the prevalence of its diacid counterpart in the literature.
This document provides an overview of the known properties and synthesis of this compound. Due to the limited data on its coordination complexes, we will present detailed application notes and protocols for the closely related and well-studied ligand, pyrazole-3,5-dicarboxylic acid, as a representative example of this ligand class. This information will serve as a valuable starting point for researchers interested in exploring the coordination chemistry of pyrazole-dicarboxylate systems.
Properties of this compound
The fundamental properties of the ligand are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 4077-76-3 |
| Appearance | White crystalline solid |
| Melting Point | 142-143 °C |
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 3,5-pyrazoledicarboxylic acid.
Protocol 1: Synthesis of this compound [1]
Materials:
-
3,5-pyrazoledicarboxylic acid (1 equivalent)
-
Methanol (excess)
-
Gaseous HCl or Thionyl chloride (catalytic amount)
Procedure:
-
Suspend 3,5-pyrazoledicarboxylic acid in methanol.
-
Saturate the mixture with gaseous HCl or add thionyl chloride dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Allow the mixture to cool to room temperature and stand overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol.
-
Dry the product to obtain white crystals of this compound.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.34 (s, 1H), 3.96 (s, 6H).
-
IR (cm⁻¹): 3105 (N-H stretching), 1710 (C=O stretching), 1240 (C-O-C stretching).[1]
Potential Coordination Modes of this compound
Based on the structure of the ligand and the known coordination chemistry of pyrazoles, several coordination modes can be postulated. The pyrazole ring offers two nitrogen atoms for coordination, and the ester groups could potentially coordinate through their carbonyl oxygen atoms.
Caption: Potential coordination modes of this compound.
Application Notes for Pyrazole-3,5-dicarboxylic Acid (A Closely Related Ligand)
Pyrazole-3,5-dicarboxylic acid (H₃pzdc) has been extensively used to synthesize a variety of coordination polymers with interesting structural motifs and properties. The carboxylate groups, being deprotonated, are excellent coordination sites, leading to the formation of robust frameworks.
Synthesis of a Copper(II) Coordination Polymer with Pyrazole-3,5-dicarboxylic Acid
Protocol 2: Synthesis of --INVALID-LINK--(H₂O)₆ [2]
This protocol describes the synthesis of a copper(II) complex with pyrazole-3,5-dicarboxylic acid and a co-ligand, 1,2-di(4-pyridyl)ethane (bpa).
Materials:
-
Cu(NO₃)₂·3H₂O
-
Pyrazole-3,5-dicarboxylic acid (H₃pzdc)
-
1,2-di(4-pyridyl)ethane (bpa)
-
Deionized water
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O, H₃pzdc, and bpa in a molar ratio of 1:1:1 in deionized water.
-
Seal the resulting solution in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with deionized water, and air-dry.
Caption: General workflow for the hydrothermal synthesis of a coordination polymer.
Influence of Reaction Conditions on Product Outcome
The synthesis of coordination polymers with pyrazole-3,5-dicarboxylic acid is highly sensitive to the reaction conditions. Variations in solvents and temperature can lead to the formation of different crystal structures with distinct dimensionalities.[2]
Table 1: Effect of Solvents on the Structure of Cu(II)-H₃pzdc-bpa Complexes [2]
| Solvent System | Resulting Complex Dimensionality |
| Water | 0D (Discrete complex) |
| Water/DMF | 1D Chain |
| Water/Ethanol | 0D (Discrete tetranuclear complex) |
| DMF | 1D Zigzag Chain |
| DMF/Acetonitrile | 1D Ladder-like Chain |
| Ethanol or Acetonitrile | 3D Pillar-layer Framework |
Potential Applications
While specific applications for coordination complexes of this compound are not documented, the broader family of pyrazole-carboxylate-based coordination polymers has shown promise in several areas:
-
Luminescence: Cadmium(II) coordination polymers with pyrazole-dicarboxylic acid derivatives have been shown to exhibit luminescence, which could be applied in sensors or optical devices.[3]
-
Catalysis: Cobalt complexes derived from a related pyrazole-carboxylic acid have demonstrated electrocatalytic activity for the oxygen evolution reaction (OER).[3]
-
Gas Sorption and Separation: The porous nature of some coordination polymers allows for the potential storage and separation of gases.
-
Drug Delivery: The biocompatibility and tunable porosity of some metal-organic frameworks make them candidates for drug delivery systems.
Conclusion
This compound represents a potentially versatile but underexplored ligand in coordination chemistry. The information provided herein on its synthesis and postulated coordination modes, supplemented with detailed protocols for the closely related pyrazole-3,5-dicarboxylic acid, offers a solid foundation for researchers to begin investigating the coordination chemistry of this ligand. Future work could focus on synthesizing and characterizing its metal complexes under non-hydrolytic conditions to prevent ester cleavage and exploring the properties and applications of the resulting materials. This could open up new avenues in the design of functional coordination compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Alkylation of Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate, a key transformation in the synthesis of various biologically active compounds. The protocols cover base-mediated and acid-catalyzed methods, offering flexibility for different substrates and research needs.
Introduction
N-alkylated pyrazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the pyrazole ring, particularly the nature of the N-alkyl group, can significantly influence the pharmacological properties of the molecule. This compound is a versatile starting material for the synthesis of diverse N-substituted pyrazole derivatives. This application note outlines reliable methods for its N-alkylation, complete with experimental details, data tables for easy comparison of reaction parameters, and visual workflows.
Reaction Scheme
The N-alkylation of this compound introduces an alkyl group onto one of the nitrogen atoms of the pyrazole ring. The general reaction is depicted below:
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: a base-mediated approach and an acid-catalyzed alternative.
Protocol 1: Base-Mediated N-Alkylation
This is a widely used method that employs a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkylating agent.[1][2] The choice of base and solvent is crucial for achieving high yields.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, such as 2-bromoacetonitrile)[2]
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous acetone or DMF to achieve a concentration of 0.1-0.5 M.
-
Add potassium carbonate (1.0-1.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Caption: Workflow for the base-mediated N-alkylation protocol.
Protocol 2: Acid-Catalyzed N-Alkylation
An alternative method involves the use of a Brønsted acid catalyst with trichloroacetimidates as the alkylating agents.[3][4][5] This approach avoids the use of strong bases and can be advantageous for certain substrates.
Materials:
-
This compound
-
Alkyl trichloroacetimidate (1.0 eq)
-
Camphorsulfonic acid (CSA) (0.2 eq)
-
Dry 1,2-dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon atmosphere setup
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the alkyl trichloroacetimidate (1.0 eq), this compound (1.0 eq), and camphorsulfonic acid (0.2 eq).[3]
-
Add dry DCE to form a 0.25 M solution.[3]
-
Stir the reaction mixture at room temperature for 4 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes).[3]
Data Presentation
The following table summarizes quantitative data from representative N-alkylation reactions of pyrazole derivatives.
| Entry | Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | 2-Bromoacetonitrile | K₂CO₃ | Acetone | 24 | Reflux | N/A | [2] |
| 2 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 4 | RT | 77 | [3] |
| 3 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | 12 | RT | N/A | [1] |
| 4 | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl phthalazine-1,4-dione | Alkyl chlorides | K₂CO₃ | Acetone | 5-6 | Reflux | N/A | |
| 5 | This compound | 1-Phenylethyl trichloroacetimidate | CSA | DCE | 4 | RT | 44 | [3][4] |
N/A: Not available in the cited literature.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of this compound. The choice between the base-mediated and acid-catalyzed route will depend on the specific alkylating agent, the desired product, and the functional group tolerance of the starting materials. These application notes serve as a comprehensive guide for researchers in the synthesis of novel N-alkylated pyrazole derivatives for potential applications in drug discovery and development.
References
Application of Dimethyl 1H-Pyrazole-3,5-dicarboxylate in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a versatile heterocyclic building block that holds significant promise in pharmaceutical synthesis. Its rigid pyrazole core, substituted with two reactive ester functionalities, provides a scaffold for the development of a diverse range of bioactive molecules. Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates and potential drug candidates.
Application Highlights
The pyrazole-3,5-dicarboxylate framework is a key structural motif in various classes of biologically active compounds. While direct synthesis of commercial drugs from this compound is not always the primary route, its derivatives are instrumental in the synthesis of analogues of major drugs and as key intermediates for novel therapeutics.
Intermediate for the Androgen Receptor Inhibitor Darolutamide:
A significant application of a derivative of this compound is in the synthesis of Darolutamide , a non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer. The key intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid, can be synthesized from diethyl 1H-pyrazole-3,5-dicarboxylate, a close analogue of the title compound.[3] This underscores the importance of the pyrazole-3,5-dicarboxylate scaffold in accessing complex pharmaceutical agents.
Scaffold for COX-2 Inhibitor Analogues (e.g., Celecoxib Analogues):
The 1,5-diarylpyrazole structure is the core of the selective COX-2 inhibitor, Celecoxib.[1] Research into novel anti-inflammatory agents has explored the synthesis of various celecoxib analogues. While not a direct precursor, this compound serves as a valuable starting material for creating libraries of pyrazole derivatives for screening as potential COX-2 inhibitors. The ester groups can be hydrolyzed to carboxylic acids, which can then be coupled with various amines to introduce diversity.[4]
Precursor for Cannabinoid Receptor Antagonist Analogues (e.g., Rimonabant Analogues):
Rimonabant, a 1,5-diarylpyrazole, is a known cannabinoid receptor 1 (CB1) antagonist.[5] The pyrazole core is crucial for its activity. The derivatization of pyrazole-3,5-dicarboxylic acid esters allows for the exploration of the structure-activity relationship (SAR) of this class of compounds, aiming for improved selectivity and therapeutic profiles.[6]
Key Synthetic Transformations and Protocols
This compound can undergo various chemical transformations to yield a wide array of pharmaceutical intermediates. The most common and useful reactions include N-alkylation of the pyrazole ring and hydrolysis of the ester groups followed by amide bond formation.
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental step to introduce substituents that can modulate the pharmacological properties of the pyrazole core.
Method A: Base-Mediated N-Alkylation
This method is suitable for the reaction with alkyl halides.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃) (1.0-1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (e.g., 4-(bromomethyl)benzonitrile or 2-bromoacetonitrile) (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for N-Alkylation Reactions:
| Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-(bromomethyl)benzonitrile | K₂CO₃ | Acetone | 1 day (reflux) | - | [3] |
| 2-bromoacetonitrile | K₂CO₃ | Acetone | 1 day (reflux) | - | [3] |
Note: Specific yield for the reaction with 4-(bromomethyl)benzonitrile was not provided in the reference.
Method B: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative for N-alkylation, particularly with secondary alcohols.
Experimental Protocol:
-
To a solution of the trichloroacetimidate derivative of the desired alcohol (1.2 eq) in 1,2-dichloroethane (DCE), add this compound (1.0 eq).
-
Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Acid-Catalyzed N-Alkylation:
| Alcohol Precursor | Catalyst | Solvent | Yield (%) | Reference |
| 1-phenylethanol | CSA | DCE | 44 | [7] |
Protocol 2: Hydrolysis of this compound to 1H-Pyrazole-3,5-dicarboxylic Acid
Hydrolysis of the ester groups is a crucial step to enable further modifications, such as amide bond formation.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.
Quantitative Data for Hydrolysis:
| Base | Solvent | Yield (%) | Reference |
| KOH | Aqueous | 88 | [8] |
Protocol 3: Synthesis of Pyrazole-3,5-dicarboxamides
The resulting dicarboxylic acid can be readily converted to a variety of amides, which are common functional groups in many pharmaceuticals.
Experimental Protocol:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (4.4 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (2.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Note: This is a general protocol, and specific conditions may vary depending on the amine used.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its ability to be readily derivatized through N-alkylation and modification of its ester functionalities allows for the creation of a wide array of complex molecules. The successful application of its derivatives in the synthesis of intermediates for drugs like Darolutamide highlights its importance. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of new therapeutic agents.
References
- 1. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of bioactive compounds utilizing dimethyl 1H-pyrazole-3,5-dicarboxylate as a versatile starting material. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial and anticancer effects.[1][2][3] These protocols focus on the conversion of the diester functionalities into amides and hydrazides, key intermediates for generating diverse libraries of potentially bioactive molecules.
Overview of Synthetic Strategies
The primary synthetic routes detailed herein involve the transformation of the ester groups of this compound into amides and hydrazides. These functional groups offer sites for further molecular diversification, enabling the exploration of structure-activity relationships (SAR). The general synthetic approach is outlined below:
Caption: General synthetic pathways from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of Pyrazole-3,5-dicarbohydrazide
This protocol describes the direct conversion of the dimethyl ester to the corresponding dihydrazide, a key intermediate for synthesizing various bioactive derivatives.
Workflow:
Caption: Workflow for the synthesis of pyrazole-3,5-dicarbohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.
-
To this solution, add an excess of hydrazine hydrate (5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to afford pyrazole-3,5-dicarbohydrazide.
Protocol 2.2: Synthesis of Pyrazole-3,5-dicarboxamides
This protocol outlines the synthesis of pyrazole-3,5-dicarboxamides from the corresponding dicarboxylic acid.
Workflow:
Caption: Workflow for the synthesis of pyrazole-3,5-dicarboxamides.
Materials:
-
Pyrazole-3,5-dicarboxylic acid (synthesized via hydrolysis of the dimethyl ester)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (2.2 equivalents)
-
Triethylamine (2.5 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
Step 1: Formation of Pyrazole-3,5-dicarbonyl Dichloride
-
Suspend pyrazole-3,5-dicarboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Slowly add thionyl chloride (2.5-3 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude pyrazole-3,5-dicarbonyl dichloride is used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude pyrazole-3,5-dicarbonyl dichloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C and add the amine solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole-3,5-dicarboxamide.
Data Presentation
The following tables summarize the biological activities of various pyrazole derivatives.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 3a | S. aureus | 0.125 | [4] |
| E. coli | 0.062 | [4] | |
| 5a | S. aureus | 0.25 | [4] |
| E. coli | 0.25 | [4] | |
| 21a | S. aureus | 62.5 | [5] |
| E. coli | 125 | [5] | |
| C. albicans | 2.9-7.8 | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 22 | MCF-7 (Breast) | 2.82 | [6] |
| A549 (Lung) | 3.15 | [6] | |
| 23 | MCF-7 (Breast) | 3.14 | [6] |
| A549 (Lung) | 2.96 | [6] | |
| 25 | HT29 (Colon) | 3.17 | [6] |
| PC3 (Prostate) | 4.21 | [6] | |
| 33 | HCT116 (Colon) | <23.7 | [6] |
| 34 | HCT116 (Colon) | <23.7 | [6] |
| 43 | MCF-7 (Breast) | 0.25 | [6] |
IC₅₀: Half-maximal Inhibitory Concentration
Signaling Pathway
Certain pyrazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Cyclin-Dependent Kinase 2 (CDK2) pathway.
Caption: Inhibition of the CDK2 pathway by pyrazole derivatives.
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of a wide array of bioactive compounds. The protocols provided herein offer a foundation for the development of novel pyrazole-based therapeutic agents. The conversion to dicarboxamides and dicarbohydrazides opens avenues for extensive chemical modifications, allowing for the fine-tuning of biological activity. The data presented underscores the potential of these derivatives as potent antimicrobial and anticancer agents, warranting further investigation in drug discovery programs.
References
- 1. jocpr.com [jocpr.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Versatile Scaffold for Modern Agrochemicals
Introduction: Dimethyl 1H-pyrazole-3,5-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of a diverse range of agrochemicals. Its rigid pyrazole core, coupled with two modifiable ester groups, provides a versatile platform for the development of potent fungicides, herbicides, and insecticides. The strategic manipulation of the ester functionalities, along with substitution on the pyrazole ring nitrogen, allows for the fine-tuning of biological activity and physical properties, leading to the discovery of novel and effective crop protection agents. This document provides an overview of its application, key synthetic transformations, and protocols for the synthesis of agrochemical analogues.
Synthetic Utility and Key Transformations
The synthetic value of this compound lies in the differential reactivity of its two ester groups and the pyrazole ring nitrogen. Key transformations to generate valuable intermediates for agrochemical synthesis include:
-
N-Alkylation/Arylation: The nitrogen atom of the pyrazole ring can be readily substituted, a common strategy in agrochemical design to modulate activity and systemicity.
-
Selective Mono-hydrolysis: One of the two ester groups can be selectively hydrolyzed to the corresponding carboxylic acid, creating a key intermediate for the formation of amides, a prominent feature in many successful agrochemicals.
-
Conversion to Acid Chlorides: The carboxylic acid functionality can be converted to the more reactive acid chloride, facilitating amide bond formation with a wide range of amines.
-
Amidation: The ester or acid chloride groups can be reacted with various amines to introduce diverse substituents, significantly impacting the biological activity spectrum.
Application in Fungicide Synthesis
A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.
Quantitative Data: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
| 7af | Rhizoctonia solani | - | [1] |
| 7bc | Rhizoctonia solani | - | [1] |
| 7bg | Rhizoctonia solani | 4.99 | [1] |
| 7bh | Rhizoctonia solani | 5.93 | [1] |
| 7bi | Rhizoctonia solani | 7.69 | [1] |
| 7ai | Rhizoctonia solani | 0.37 | [1] |
Note: "-" indicates that the inhibition percentage was lower than 50% at 100 µg/mL.
Application in Herbicide and Insecticide Synthesis
The pyrazole scaffold is also a key component in various herbicides and insecticides. While specific examples directly synthesized from this compound are less commonly detailed in readily available literature, the functionalized pyrazole core is a known toxophore for these applications. For instance, pyrazole derivatives are found in commercial herbicides like pyrazosulfuron-ethyl and pyraflufen-ethyl.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 3,5-pyrazoledicarboxylic acid.
Materials:
-
3,5-Pyrazoledicarboxylic acid
-
Methanol (MeOH)
-
Gaseous Hydrogen Chloride (HCl)
Procedure:
-
Suspend 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid in 125 mL of methanol.[2]
-
Saturate the mixture with gaseous HCl.[2]
-
Heat the reaction mixture to reflux for 3 hours.[2]
-
Allow the mixture to stand overnight at room temperature.[2]
-
Collect the precipitate by filtration.
-
Wash the precipitate with methanol.
-
Dry the product to obtain this compound as a white crystalline solid.
Protocol 2: N-Alkylation of this compound
This protocol describes the N-alkylation of the pyrazole ring, a common step in modifying the properties of the final agrochemical.
Materials:
-
This compound
-
Alkyl halide (e.g., 2-bromoacetonitrile)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Dissolve this compound (1 mmol) and the alkyl halide (1 mmol) in acetone.[3]
-
Add potassium carbonate (1 mmol) to the solution.[3]
-
Heat the mixture to reflux for 24 hours.[3]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the N-alkylated product.[3]
Protocol 3: General Procedure for Pyrazole Carboxamide Synthesis
This protocol outlines the conversion of a pyrazole carboxylic acid intermediate to a pyrazole carboxamide, a key step in the synthesis of many fungicides.
Materials:
-
Pyrazole-3-carboxylic acid derivative
-
Thionyl chloride (SOCl₂)
-
Substituted amine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Formation of the Acid Chloride:
-
Suspend the pyrazole-3-carboxylic acid derivative in an anhydrous solvent.
-
Add an excess of thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-3-carbonyl chloride.[4]
-
-
Amide Formation:
-
Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the desired substituted amine and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain the final pyrazole carboxamide.
-
Visualizing the Synthetic Pathways
Synthesis of this compound```dot
Caption: Key steps to fungicidal pyrazole amides.
Experimental Workflow for Agrochemical Synthesis and Screening
Caption: From building block to lead compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of agrochemicals. Its utility stems from the ability to selectively modify its functional groups to create diverse libraries of compounds for biological screening. The pyrazole carboxamides, in particular, have demonstrated significant potential as potent fungicides. The synthetic routes outlined provide a foundation for researchers to explore the vast chemical space accessible from this key intermediate in the ongoing quest for novel and effective crop protection solutions.
References
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with Dimethyl 1H-Pyrazole-3,5-Dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating pyrazole-based ligands have garnered significant attention in the field of catalysis due to their versatile coordination chemistry and the tunable electronic and steric properties of the pyrazole scaffold. Dimethyl 1H-pyrazole-3,5-dicarboxylate, in particular, presents a compelling ligand framework. The presence of two ester functionalities allows for fine-tuning of the electronic environment at the metal center, potentially enhancing catalytic activity and selectivity. The bidentate N,N-coordination of the pyrazole ring provides a stable chelate, forming robust complexes with a variety of transition metals such as copper, cobalt, and zinc. These complexes have shown promise in a range of catalytic transformations, including oxidation reactions and Lewis acid-catalyzed processes.
This document provides detailed application notes and experimental protocols for the synthesis and catalytic use of metal complexes featuring the this compound ligand.
I. Synthesis Protocols
A. Synthesis of this compound (L)
A common method for the synthesis of this compound involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid.
Materials:
-
1H-pyrazole-3,5-dicarboxylic acid monohydrate
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (1 equivalent) in methanol (10-20 mL per gram of acid) in a round-bottom flask, slowly add thionyl chloride (2-3 equivalents) or concentrated sulfuric acid (catalytic amount) at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a white solid.
B. General Protocol for the Synthesis of a Cu(II) Complex with this compound [CuL₂(H₂O)₂]
This protocol is a general procedure and may require optimization for specific metal salts and desired coordination geometries.
Materials:
-
This compound (L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Ethanol or Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (2 equivalents) in a minimal amount of hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a small amount of deionized water or the same solvent as the ligand.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A precipitate should form upon mixing or after a short period of stirring at room temperature or with gentle heating.
-
Continue stirring the reaction mixture for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold ethanol or methanol and then with diethyl ether.
-
Dry the resulting complex in a desiccator over anhydrous calcium chloride.
II. Catalytic Applications and Protocols
Metal complexes of this compound are potential catalysts for various organic transformations. A prominent application is in oxidation reactions.
A. Application: Catalytic Oxidation of Alcohols
Copper complexes of pyrazole derivatives have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to the corresponding aldehydes, ketones, or carboxylic acids, often using green oxidants like hydrogen peroxide.
General Protocol for the Catalytic Oxidation of Benzyl Alcohol:
Materials:
-
[CuL₂(H₂O)₂] complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring and yield determination
-
Internal standard (e.g., dodecane)
-
Vial or small reaction flask
-
Magnetic stirrer
Procedure:
-
In a reaction vial, add the [CuL₂(H₂O)₂] complex (e.g., 1-5 mol%).
-
Add acetonitrile as the solvent (e.g., 5 mL).
-
Add benzyl alcohol (1 mmol) and the internal standard.
-
Stir the mixture at the desired reaction temperature (e.g., 60-80 °C).
-
Add hydrogen peroxide (2-3 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and analyze the final yield by GC.
III. Data Presentation
Quantitative data from catalytic experiments should be summarized in tables for clear comparison of catalyst performance under different conditions.
Table 1: Catalytic Oxidation of Benzyl Alcohol using [CuL₂(H₂O)₂]
| Entry | Catalyst Loading (mol%) | Substrate:Oxidant Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) | Yield (%) |
| 1 | 1 | 1:2 | 60 | 4 | |||
| 2 | 1 | 1:3 | 60 | 4 | |||
| 3 | 2.5 | 1:2 | 60 | 4 | |||
| 4 | 1 | 1:2 | 80 | 2 | |||
| 5 | 1 (Recycled) | 1:2 | 60 | 4 |
Yields to be determined by GC analysis using an internal standard.
Table 2: Comparison of Different Metal Complexes in the Oxidation of Benzyl Alcohol
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | [CuL₂(H₂O)₂] | 1 | 4 | ||
| 2 | [CoL₂Cl₂] | 1 | 4 | ||
| 3 | [ZnL₂Cl₂] | 1 | 4 |
Reaction conditions: Benzyl alcohol (1 mmol), H₂O₂ (2 equiv.), Acetonitrile (5 mL), 60 °C. Yields to be determined by GC.
IV. Visualizations
Experimental Workflows
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: General workflow for a catalytic oxidation reaction.
V. Concluding Remarks
The this compound ligand offers a versatile platform for the development of novel homogeneous catalysts. The protocols provided herein serve as a starting point for the synthesis of its metal complexes and their evaluation in catalytic applications. Researchers are encouraged to explore various metal centers, reaction conditions, and substrates to fully elucidate the catalytic potential of these complexes. The structured approach to data collection and reporting, as outlined in the tables, will be crucial for comparing results and advancing the understanding of structure-activity relationships in this promising class of catalysts.
Synthetic Pathways to Pyrazole-Based APIs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pyrazole-based active pharmaceutical ingredients (APIs). The protocols are intended to serve as a practical guide for researchers and professionals involved in pharmaceutical synthesis and drug development.
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile platform for designing compounds with a wide range of biological activities. This document focuses on the synthesis of three prominent pyrazole-containing APIs: the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.
The synthetic routes detailed herein are based on established and widely recognized methods in the field of organic and medicinal chemistry. These protocols provide a foundation for laboratory-scale synthesis and can be adapted and optimized for specific research and development needs.
Synthesis of Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. A common and efficient synthesis involves a Claisen condensation followed by a cyclization reaction to form the pyrazole core.
Experimental Workflow for Celecoxib Synthesis
Caption: Experimental workflow for the synthesis of Celecoxib.
Quantitative Data for Celecoxib Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Claisen Condensation | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Toluene | 55-60 | 4 | ~91[1] |
| 2. Pyrazole Formation | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride | Ethyl acetate, Water | 75-80 | 5 | High (not specified)[2][3] |
Experimental Protocol for Celecoxib Synthesis
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione [1][4][5]
-
To a stirred solution of sodium methoxide in toluene, add 4-methylacetophenone at 20-25°C.
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Heat the mixture to 55-60°C and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction with 15% hydrochloric acid.
-
Separate the organic layer, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Step 2: Synthesis of Celecoxib [2][3]
-
In a reaction vessel, dissolve 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione in a mixture of ethyl acetate and water.
-
Add 4-sulphonamidophenylhydrazine hydrochloride to the solution.
-
Heat the reaction mixture to 75-80°C and stir for 5 hours.
-
Cool the mixture to 0-5°C and stir for an additional hour to facilitate precipitation.
-
Filter the separated solid, wash with water, and dry to obtain Celecoxib.
Synthesis of Sildenafil
Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The commercial synthesis is a multi-step process starting from 2-ethoxybenzoic acid.
Experimental Workflow for Sildenafil Synthesis
Caption: Experimental workflow for the synthesis of Sildenafil.
Quantitative Data for Sildenafil Synthesis
| Step | Description | Reagents/Conditions | Yield (%) |
| 1-3 | Pyrazole Carboxylic Acid Formation | Hydrazine, Dimethyl sulfate, NaOH | Not specified |
| 4-6 | Amide Formation and Reduction | HNO3/H2SO4, Thionyl chloride/NH4OH, Pd/C, H2 | Not specified |
| 7 | Acylation | 2-Ethoxybenzoyl chloride | High (not specified) |
| 8 | Cyclization | Potassium t-butoxide in t-butanol | up to 95[6] |
| 9 | Chlorosulfonylation | Thionyl chloride, Chlorosulfonic acid | High (not specified) |
| 10 | Condensation | 1-Methylpiperazine | 90[7] |
| Overall | Total Synthesis | - | ~47.8-51.7 [6] |
Experimental Protocol for Sildenafil Synthesis (Commercial Route)
Step 1: Chlorosulfonylation of 2-Ethoxybenzoic Acid [6]
-
React 1 equivalent of 2-ethoxybenzoic acid with 4 equivalents of chlorosulfonic acid and 1 equivalent of thionyl chloride.
Step 2: Sulfonamide Formation [6]
-
Add 1-methylpiperazine to an aqueous suspension of the sulfonyl chloride product from Step 1.
Step 3: Amide Bond Formation [6]
-
Activate the carboxylic acid of the product from Step 2 using N,N'-carbonyldiimidazole in ethyl acetate.
-
React the activated intermediate with 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide (obtainable from the corresponding nitro-pyrazole via reduction).
Step 4: Cyclization [6]
-
Cyclize the product from Step 3 using a base such as potassium t-butoxide in t-butanol to yield sildenafil.
Synthesis of Rimonabant
Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist that was previously used as an anti-obesity drug. A common synthetic approach starts with the condensation of 4-chloropropiophenone with diethyl oxalate.
Experimental Workflow for Rimonabant Synthesis
Caption: Experimental workflow for the synthesis of Rimonabant.
Quantitative Data for Rimonabant Synthesis
| Step | Description | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Diketo Ester Formation | Condensation | LiHMDS, Cyclohexane, Diethyl oxalate | 15-20 | 6 | 70[8] |
| 2. Condensation and Cyclization | Amide formation and Pyrazole synthesis | N-aminopiperidine, 2,4-Dichlorophenylhydrazine HCl, Ethanol | Room Temperature | 1 + 3 | 65[8] |
| Overall | Total Synthesis | - | - | - | ~45 [8] |
Experimental Protocol for Rimonabant Synthesis
Step 1: Synthesis of Ethyl 2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate [8]
-
To a stirred solution of lithium hexamethyldisilazane (LiHMDS) in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere over 30-45 minutes.
-
After stirring for 1 hour, add diethyl oxalate over 10 minutes.
-
Remove the cooling bath and stir the reaction mixture for 6 hours.
-
Filter the precipitated yellow solid and wash with cyclohexane.
-
Partition the solid between 1 N HCl and methylene dichloride to isolate the product.
Step 2: Synthesis of Rimonabant [8]
-
Condense the diketo ester from Step 1 with N-aminopiperidine in ethanol at room temperature for 1 hour to form an intermediate amide.
-
Perform an in-situ acid-catalyzed cyclization of the intermediate with 2,4-dichlorophenylhydrazine hydrochloride in ethanol at room temperature for 3 hours to yield Rimonabant.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Dimethyl 1H-pyrazole-3,5-dicarboxylate
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds extensively used as precursors in the synthesis of various dyes, particularly azo dyes.[1][2] These dyes are valued for their vibrant colors and good fastness properties, finding applications in dyeing textiles, plastics, and in the formulation of printing inks.[3][4] The pyrazole ring system serves as a versatile scaffold that can be functionalized to create a wide range of chromophores.[3][5] This document provides a detailed protocol for the utilization of dimethyl 1H-pyrazole-3,5-dicarboxylate in the synthesis of azo dyes. Since this compound itself is not directly suitable for the standard azo coupling reaction as a diazo component, a two-step functionalization is proposed: nitration followed by reduction to introduce an amino group. This amino-functionalized pyrazole can then be diazotized and coupled with a suitable aromatic compound to yield a pyrazole-based azo dye.
Proposed Synthetic Pathway
The overall synthetic strategy involves three main stages: the functionalization of the pyrazole core, diazotization, and the final azo coupling reaction.
Figure 1: Proposed reaction scheme for the synthesis of an azo dye from this compound.
Experimental Protocols
Part 1: Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
This protocol describes the nitration of the pyrazole ring at the C4 position, which is a common reaction for pyrazole derivatives.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| This compound | 184.15 | 1.84 | 10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - |
| Concentrated Nitric Acid (70%) | 63.01 | - | - |
| Ice | 18.02 | - | - |
| Deionized Water | 18.02 | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 10 mL of concentrated sulfuric acid.
-
Slowly add 1.84 g (10 mmol) of this compound to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Once the pyrazole is completely dissolved, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The precipitated product, dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator. The expected product is a pale yellow solid.
Part 2: Synthesis of Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate
This protocol outlines the reduction of the nitro group to an amino group, a crucial step to prepare the diazo component for dye synthesis. Several methods are available for this reduction.[6][7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | 229.15 | 2.29 | 10 |
| Iron powder | 55.85 | 3.35 | 60 |
| Concentrated Hydrochloric Acid | 36.46 | - | - |
| Ethanol | 46.07 | - | - |
| Sodium Bicarbonate | 84.01 | - | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 2.29 g (10 mmol) of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate and 3.35 g (60 mmol) of iron powder in 50 mL of 50% aqueous ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 2 mL of concentrated hydrochloric acid dropwise through the condenser.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the iron residues.
-
The filtrate is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated product, dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate, is collected by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain a purified solid.
Part 3: Synthesis of a Pyrazole Azo Dye
This final stage involves the diazotization of the synthesized amino pyrazole and its subsequent coupling with an aromatic coupling component to form the azo dye. The following protocol uses N,N-dimethylaniline as the coupling component, which is expected to produce a reddish-colored dye.
Figure 2: General workflow for the synthesis of the pyrazole azo dye.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | 199.17 | 1.0 | 5 |
| Concentrated Hydrochloric Acid | 36.46 | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.36 | 5.2 |
| N,N-dimethylaniline | 121.18 | 0.61 | 5 |
| Sodium Acetate | 82.03 | - | - |
| Deionized Water | 18.02 | - | - |
| Ice | 18.02 | - | - |
Procedure:
-
Diazotization: a. In a 100 mL beaker, suspend 1.0 g (5 mmol) of dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water. b. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. c. In a separate beaker, dissolve 0.36 g (5.2 mmol) of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold pyrazole suspension over 15 minutes, ensuring the temperature does not rise above 5 °C. e. Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 0.61 g (5 mmol) of N,N-dimethylaniline in 5 mL of 2M hydrochloric acid. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. d. A colored precipitate should form immediately. e. Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Isolation and Purification: a. Slowly add a saturated solution of sodium acetate to the reaction mixture until it becomes alkaline (pH 8-9), which will complete the precipitation of the dye. b. Collect the crude dye by vacuum filtration. c. Wash the solid product thoroughly with cold deionized water. d. Recrystallize the dye from a suitable solvent, such as ethanol, to obtain the purified product. e. Dry the purified dye in a vacuum oven at 60 °C.
Expected Results and Characterization
The synthesized azo dye is expected to be a colored solid. The exact color and spectroscopic properties will depend on the final structure.
Table of Expected Spectroscopic Data (Hypothetical):
| Analysis | Expected Results |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretching of pyrazole), ~1720 (C=O stretching of ester), ~1600 (C=C aromatic stretching), ~1450 (N=N stretching of azo group) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons from the N,N-dimethylaniline ring, singlet for the N-CH₃ protons, singlets for the O-CH₃ protons of the ester groups, and a signal for the pyrazole N-H proton. |
| UV-Vis (in Ethanol, λₘₐₓ) | An absorption maximum in the visible region (e.g., 450-550 nm) corresponding to the π-π* transition of the conjugated azo system. The exact wavelength will determine the perceived color of the dye.[1] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and other corrosive chemicals in a fume hood.
-
Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.
-
Exercise caution during all heating and cooling steps.
References
- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerald.com [emerald.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Functionalization of the C4 Position of Dimethyl 1H-Pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the chemical modification of the C4 position of dimethyl 1H-pyrazole-3,5-dicarboxylate. This pyrazole derivative serves as a valuable scaffold in medicinal chemistry and materials science. The functionalization at the C4 position is a key strategy for modulating the biological and physical properties of the resulting compounds.
The electron-withdrawing nature of the two ester groups at the C3 and C5 positions significantly influences the reactivity of the pyrazole ring. The C4 position, while typically electron-rich in simple pyrazoles, is rendered less nucleophilic in this substrate. Consequently, electrophilic substitution reactions require forcing conditions, and the functionalized products are excellent candidates for various cross-coupling reactions.
Key Functionalization Strategies
The primary pathways for the functionalization of the C4 position of this compound involve initial halogenation followed by transition-metal-catalyzed cross-coupling reactions, or direct nitration.
Caption: Overview of C4 functionalization pathways.
Experimental Protocols and Data
This section provides detailed experimental protocols for key C4 functionalization reactions. The quantitative data, where available for analogous systems, is summarized in tables to facilitate comparison. Note: The protocols provided are based on established methods for similarly substituted pyrazoles and may require optimization for this compound.
C4-Halogenation
Halogenation at the C4 position is the gateway to a wide array of cross-coupling reactions. Due to the deactivating effect of the ester groups, relatively reactive halogenating agents are required.
a) C4-Bromination
Caption: Workflow for C4-bromination.
Protocol:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (NBS) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours or heat to reflux to ensure complete reaction, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate.
b) C4-Iodination
Protocol:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add iodine monochloride (ICl) (1.1 mmol, 1.0 M solution in dichloromethane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.[1]
| Reaction | Reagent | Solvent | Temperature | Typical Yield (analogue) |
| Bromination | NBS | CH₃CN | RT - Reflux | Good to Excellent |
| Iodination | ICl | CH₂Cl₂ | 0 °C to RT | Up to 95%[1] |
Table 1: Comparison of C4-Halogenation Methods (yields based on analogous systems).
C4-Nitration
Direct nitration of the C4 position requires strong nitrating conditions due to the electron-deficient nature of the pyrazole ring.
Caption: Workflow for C4-nitration.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL), cooled to 0 °C, add this compound (1.0 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.[2]
| Reagent | Solvent | Temperature | Typical Yield (analogue) |
| Fuming HNO₃/H₂SO₄ | - | 0 °C to RT | 76% (for 3,5-dimethylpyrazole)[2] |
Table 2: C4-Nitration Reaction Conditions (yield based on an analogous system).
Palladium-Catalyzed Cross-Coupling Reactions
The C4-halogenated dimethyl 1H-pyrazole-3,5-dicarboxylates are versatile substrates for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. Note: N-protection of the pyrazole (e.g., with a Boc or SEM group) may be necessary to prevent side reactions and improve yields, although some protocols work with the free N-H.[3]
a) Suzuki-Miyaura Coupling (C-C Bond Formation)
Protocol:
-
In a Schlenk tube, combine dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture at 90-110 °C for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
b) Sonogashira Coupling (C-C Bond Formation)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[6]
c) Heck-Mizoroki Reaction (C-C Bond Formation)
Protocol:
-
In a sealed tube, combine dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol, preferably N-protected), an alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(OEt)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 mmol).
-
Add an anhydrous solvent (e.g., DMF, 5 mL).
-
Degas the mixture with an inert gas.
-
Heat the reaction at 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.[7]
d) Buchwald-Hartwig Amination (C-N Bond Formation)
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate (1.0 mmol, preferably N-protected), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., tBuDavePhos, 10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Coupling Reaction | C4-Substrate | Catalyst System | Base | Solvent | Temperature | Typical Yield (analogue) |
| Suzuki-Miyaura | 4-Bromo | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-110 °C | Good to Excellent[4][5] |
| Sonogashira | 4-Iodo | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 50-80 °C | Good to Excellent[6] |
| Heck-Mizoroki | 4-Iodo | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 100-120 °C | Moderate to Good[7] |
| Buchwald-Hartwig | 4-Bromo | Pd₂(dba)₃/tBuDavePhos | NaOtBu | Toluene/Dioxane | 80-110 °C | Good to Excellent |
Table 3: Comparison of C4-Cross-Coupling Reactions (yields based on analogous systems).
Limitations
The Vilsmeier-Haack formylation is generally not effective for N-unsubstituted pyrazoles and is therefore not a recommended method for introducing a formyl group at the C4 position of this compound.
By employing the strategies and protocols outlined in these application notes, researchers can effectively functionalize the C4 position of this compound, enabling the synthesis of novel compounds for further investigation in drug discovery and materials science.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate. Below you will find troubleshooting guides and frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common and direct method is the esterification of 3,5-pyrazoledicarboxylic acid using methanol in the presence of an acid catalyst, such as gaseous HCl or thionyl chloride.[1] Another approach involves the carboxylation of pyrazole precursors.[2]
Q2: I am getting a low yield. What are the potential causes?
Low yields in pyrazole synthesis can stem from several factors, including:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Impure starting materials: The purity of the 3,5-pyrazoledicarboxylic acid and methanol is crucial. Impurities can lead to side reactions.[3]
-
Moisture: The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the yield.
-
Loss during workup and purification: Significant product loss can occur during filtration, washing, and recrystallization steps.[3]
Q3: My final product is discolored. What is the cause and how can I fix it?
Discoloration often arises from impurities in the starting materials or from side reactions during the synthesis.[3] To obtain a pure, white crystalline product, consider the following:
-
Use high-purity reagents.
-
Charcoal treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.
-
Thorough washing: Ensure the filtered product is washed adequately with a suitable solvent to remove residual reagents and byproducts.
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could indicate the presence of several possibilities:
-
Starting material: Unreacted 3,5-pyrazoledicarboxylic acid.
-
Mono-esterified product: 5-carboxy-1H-pyrazole-3-carboxylic acid methyl ester, where only one of the carboxylic acid groups has been esterified.
-
Solvent residue: Residual solvent from the reaction or purification process.
-
Side products: Depending on the reaction conditions, various side products could be formed.
Q5: What is the best way to purify the final product?
Recrystallization is a highly effective method for purifying this compound.[3] A common procedure involves dissolving the crude product in a hot solvent, such as methanol or an ethanol/water mixture, and allowing it to cool slowly to form pure crystals.[1] Washing the filtered crystals with cold methanol can further enhance purity.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem: Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present, consider extending the reflux time or increasing the reaction temperature. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratios of reagents are used. A slight excess of the esterifying agent (methanol and acid catalyst) can help drive the reaction to completion.[3] |
| Presence of Moisture | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Conduct the reaction under a dry atmosphere (e.g., using a drying tube or nitrogen blanket). |
| Product Loss During Workup | When filtering the product, ensure the filter paper is properly seated to avoid loss. Minimize the amount of solvent used for washing the crystals, and use cold solvent to reduce the solubility of the product. |
Problem: Product Impurity
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of the 3,5-pyrazoledicarboxylic acid and methanol before starting the reaction. If necessary, purify the starting materials.[3] |
| Side Reactions | The formation of byproducts can be minimized by carefully controlling the reaction temperature. Running the reaction at the recommended temperature can prevent the formation of undesired side products.[3] |
| Ineffective Purification | If recrystallization does not yield a pure product, consider using a different solvent system or performing a second recrystallization. Column chromatography on silica gel can also be an effective purification method.[3] |
Experimental Protocols
Method 1: Esterification using Gaseous HCl
A detailed procedure for this synthesis is as follows:
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Suspend 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid in 125 mL of methanol.
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Saturate the mixture with gaseous HCl.
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Heat the reaction mixture to reflux for 3 hours.
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Allow the mixture to stand overnight at room temperature.
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Collect the resulting precipitate by filtration.
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Wash the precipitate with methanol.
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This procedure typically yields around 23.5 g (63%) of white crystalline this compound.[1]
Method 2: Esterification using Thionyl Chloride
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Dissolve 5 g (28.71 mmol) of 3,5-pyrazoledicarboxylic acid hydrate in 50 mL of methanol.
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Cool the solution to 0°C under a nitrogen atmosphere.
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Slowly add 6.28 mL (86.15 mmol) of thionyl chloride.
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Heat the mixture to 80°C and stir for 4 hours.
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Concentrate the reaction solution to obtain the product. This method has been reported to yield up to 99% of the desired compound.[1]
Visual Guides
Experimental Workflow for Esterification
Caption: General experimental workflow for the synthesis of this compound via esterification.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of Dimethyl 1H-Pyrazole-3,5-Dicarboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of dimethyl 1H-pyrazole-3,5-dicarboxylate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and related compounds.
Problem: No Crystal Formation Upon Cooling
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Possible Cause: The solution is not supersaturated, likely due to the use of excessive solvent.
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Solution:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Add a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution.
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Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
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Cool to a Lower Temperature: If room temperature cooling is unsuccessful, try using an ice bath to further decrease the solubility of the compound.
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Problem: Low Crystal Yield
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Possible Cause: Too much solvent was used, the solution was not cooled sufficiently, or the incorrect solvent was chosen.
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Solution:
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Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.
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Ensure Thorough Cooling: Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath to maximize crystal precipitation.
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Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A solvent screen may be necessary to identify the optimal choice.
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Problem: Formation of an Oil Instead of Crystals ("Oiling Out")
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Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution above its melting point.
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Solution:
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Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution. Allow it to cool slowly.
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Lower the Cooling Temperature Drastically: Sometimes, rapid cooling in a dry ice/acetone bath can promote solidification of the oil, which may then be recrystallized from a different solvent.
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Change Solvent: Select a solvent with a lower boiling point.
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Problem: Impure Crystals (e.g., Colored)
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Possible Cause: Impurities are co-precipitating with the product.
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Solution:
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Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the initial filtration. The charcoal will adsorb colored impurities. Be aware that this may slightly reduce the overall yield.
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Second Recrystallization: Perform a second recrystallization of the obtained crystals to further enhance purity.
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Wash Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: While specific solubility data is not extensively published, common solvents for pyrazole derivatives include alcohols like methanol and ethanol.[1] A mixed solvent system, such as ethanol/water, can also be effective. The ideal approach is to perform a small-scale solvent screen to determine the best solvent or solvent mixture for your specific crude material.
Q2: How do I perform a solvent screen for recrystallization?
A2: Place a small amount of your crude product into several test tubes. To each tube, add a different potential solvent dropwise at room temperature to assess solubility. If the compound is insoluble, heat the solvent to its boiling point. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My compound is a white crystalline solid after synthesis and washing. Do I still need to recrystallize it?
A3: While a crystalline appearance is a good sign, it does not guarantee purity. Recrystallization is a crucial step to remove soluble impurities that may be trapped within the crystal lattice, leading to a higher purity product with a sharp melting point. One synthesis method indicates a white crystalline product is obtained after washing with methanol.
Q4: Can I use a rotary evaporator to remove the solvent instead of waiting for the solution to cool?
A4: Rapidly removing the solvent with a rotary evaporator will cause the compound to crash out of solution, trapping impurities. The goal of recrystallization is the slow formation of crystals, which allows for the exclusion of impurities from the crystal lattice. Therefore, slow cooling is essential for effective purification.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound and Related Compounds
| Solvent/System | Type | Rationale/Observation |
| Methanol | Single Solvent | Mentioned as a wash for the synthesized product, suggesting low solubility at room temperature. Used for recrystallization of similar pyrazole derivatives. |
| Ethanol | Single Solvent | Commonly used for the recrystallization of pyrazole compounds.[1] |
| Ethanol/Water | Mixed Solvent | A polar protic mixture that can be fine-tuned for optimal solubility. |
| Diethyl Ether | Single Solvent | Used for obtaining colorless crystals of a related pyrazole dicarboxylate.[2] |
| Acetone | Single Solvent | A polar aprotic solvent that can be effective for pyrazole derivatives. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.
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Solvent Addition: Add a minimal amount of the chosen solvent (e.g., methanol or ethanol) to the flask.
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Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.
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(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Cooling and Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of organic compounds.
References
Technical Support Center: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Fischer esterification of 3,5-pyrazoledicarboxylic acid with methanol under acidic conditions, and the reaction of 3,5-pyrazoledicarboxylic acid with thionyl chloride followed by the addition of methanol.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors:
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Incomplete reaction: Fischer esterification is an equilibrium process and may not proceed to completion.
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Suboptimal reaction temperature: The reaction may require heating to achieve a reasonable rate and yield.
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Purity of starting materials: Impurities in the 3,5-pyrazoledicarboxylic acid can lead to side reactions and lower the yield of the desired product.
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Moisture: The presence of water can hinder the esterification process, especially in the thionyl chloride method.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A3: Besides the desired product, common byproducts and impurities that might appear on a TLC plate include:
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Unreacted 3,5-pyrazoledicarboxylic acid (will likely stay at the baseline).
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The mono-ester, methyl 3-carboxy-1H-pyrazole-5-carboxylate.
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Byproducts from impurities in the starting material, such as methyl 5-methyl-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | Incomplete esterification (Fischer method). | 1. Increase reaction time: Monitor the reaction progress by TLC until the starting material is consumed. 2. Use excess methanol: Employing methanol as the solvent helps to shift the equilibrium towards the product. 3. Remove water: If practical for your setup, use a Dean-Stark apparatus to remove water as it is formed. |
| Decomposition of reactants or products. | 1. Control reaction temperature: Avoid excessively high temperatures which might lead to decomposition. For the thionyl chloride method, the initial addition is often done at 0°C. | |
| Presence of a Persistent Impurity | Incomplete esterification leading to the mono-ester. | 1. Drive the reaction to completion: See the recommendations for low yield. 2. Purification: The mono-ester can typically be separated from the diester by column chromatography or careful recrystallization. The mono-ester is more polar than the diester. |
| Impurity in the starting 3,5-pyrazoledicarboxylic acid. | 1. Purify the starting material: Recrystallize the 3,5-pyrazoledicarboxylic acid before use. 2. Characterize the byproduct: Isolate the byproduct and characterize it by NMR and MS to confirm its identity. 5-Methyl-1H-pyrazole-3-carboxylic acid is a known byproduct in the synthesis of 3,5-pyrazoledicarboxylic acid.[1] | |
| Product is difficult to purify | Co-crystallization of product and byproducts. | 1. Try a different recrystallization solvent system: A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) might provide better separation. 2. Utilize column chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is often effective for separating the diester from more polar impurities. |
| Reaction with thionyl chloride is sluggish or gives a complex mixture | Presence of moisture. | 1. Use anhydrous reagents and glassware: Ensure that the 3,5-pyrazoledicarboxylic acid, methanol, and reaction flask are thoroughly dried. 2. Use freshly distilled thionyl chloride. |
| Side reactions with the pyrazole ring. | While less common for this specific substrate, pyrazole rings can undergo reactions under harsh acidic conditions. Consider milder esterification methods if this is suspected. |
Byproduct Identification
The following table summarizes the expected NMR data for the target product and common byproducts. Chemical shifts (δ) are given in ppm.
| Compound | Structure | 1H NMR (approx. δ in CDCl3) | 13C NMR (approx. δ in CDCl3) |
| This compound | ![]() | 7.34 (s, 1H, pyrazole H-4), 3.96 (s, 6H, 2 x OCH3), NH proton may be broad or not observed. | C=O (~161-163), Pyrazole C-3/C-5 (~140-143), Pyrazole C-4 (~115), OCH3 (~52) |
| Methyl 3-carboxy-1H-pyrazole-5-carboxylate (Mono-ester) | ![]() | ~7.3 (s, 1H, pyrazole H-4), ~3.9 (s, 3H, OCH3), COOH and NH protons will be broad signals. | C=O (ester, ~162), C=O (acid, ~165), Pyrazole C-3/C-5 (~140s), Pyrazole C-4 (~115), OCH3 (~52) |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | ![]() | ~6.4 (s, 1H, pyrazole H-4), ~3.8 (s, 3H, OCH3), ~2.3 (s, 3H, CH3), NH proton may be broad. | C=O (~163), Pyrazole C-5 (~148), Pyrazole C-3 (~140), Pyrazole C-4 (~107), OCH3 (~52), CH3 (~11) |
| 3,5-Pyrazoledicarboxylic acid | ![]() | ~7.1 (s, 1H, pyrazole H-4 in D2O). Insoluble in CDCl3. | Insoluble in CDCl3. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-pyrazoledicarboxylic acid (1.0 eq).
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Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq, serving as both reagent and solvent).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or saturate the methanol with HCl gas.
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Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
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Work-up:
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Cool the reaction mixture to room temperature.
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Reduce the volume of methanol under reduced pressure.
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Neutralize the remaining mixture carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture. Alternatively, purify by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Thionyl Chloride
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-pyrazoledicarboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
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Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF).
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Reaction to Acid Chloride: Heat the mixture to reflux until the evolution of gas ceases and the solid dissolves (typically 1-3 hours).
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Removal of Excess Thionyl Chloride: Cool the mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure.
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Esterification:
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Cool the resulting crude acid chloride in an ice bath.
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Slowly add anhydrous methanol (5-10 eq).
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification:
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Carefully pour the reaction mixture into ice water.
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Extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify by recrystallization or column chromatography as described in Protocol 1.
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Visualizations
Reaction Pathway and Potential Byproduct Formation
Caption: Synthetic pathways to this compound and the formation of common byproducts.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Hydrazine and Dimethyl Acetylenedicarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers working with the reaction between hydrazine and dimethyl acetylenedicarboxylate (DMAD).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the reaction of hydrazine and dimethyl acetylenedicarboxylate (DMAD)?
The reaction of hydrazine with an α,β-unsaturated carbonyl compound or a related Michael acceptor typically results in the formation of a pyrazole ring through a cyclocondensation reaction. In the case of DMAD, which is a potent Michael acceptor, the expected primary product is a substituted pyrazole. The reaction proceeds through an initial Michael addition of hydrazine to one of the sp-hybridized carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring.
Q2: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to a mixture of products. The product distribution is highly dependent on reaction conditions such as stoichiometry, solvent, and temperature. Common side products include:
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1:2 Adducts (Hydrazone Derivatives): If an excess of DMAD is used, the initially formed pyrazole or intermediate can react with a second molecule of DMAD.
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Pyridazine Derivatives: Depending on the cyclization pathway of the initial adduct, pyridazine derivatives can be formed.
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Azines: If the hydrazine reacts with any aldehyde or ketone impurities present in the reactants or solvent, it can form aldazines or ketazines. These can then undergo further reactions with DMAD to form complex products like N-allyl pyrazoles or pentalene azine derivatives.[1]
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Polymeric Materials: Under certain conditions, especially with uncontrolled temperature, polymerization of the reactants can occur.
Q3: How does the stoichiometry of reactants affect the reaction outcome?
The molar ratio of hydrazine to DMAD is a critical factor in determining the product distribution.
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Equimolar amounts (1:1 ratio) of hydrazine and DMAD are generally favored for the synthesis of the primary pyrazole product.
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Using an excess of DMAD can lead to the formation of 1:2 adducts where a second molecule of DMAD reacts with the initial product.
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Using an excess of hydrazine can sometimes help to ensure the complete consumption of DMAD and minimize the formation of 1:2 adducts, but it can also lead to difficulties in product purification.
Q4: What is the effect of solvent and temperature on this reaction?
Solvent polarity and reaction temperature can significantly influence the reaction pathway and the yield of the desired product.
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Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfer steps involved in the cyclization and tautomerization to the pyrazole.
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Aprotic solvents can also be used, but the reaction pathway might be altered.
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Temperature control is crucial. The reaction of hydrazine with Michael acceptors can be highly exothermic.[2] It is often recommended to perform the addition of one reactant to the other at a low temperature (e.g., 0-15 °C) and then allow the reaction to proceed at room temperature or with gentle heating to ensure controlled reaction progress and prevent the formation of side products or polymers.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of hydrazine to DMAD. Start with a 1:1 ratio and consider slight variations to optimize the yield for your specific setup. |
| Suboptimal Reaction Temperature | The reaction can be exothermic.[2] Try adding the reactants slowly at a lower temperature (e.g., 0-15 °C) and then stirring at room temperature or with gentle heating.[2] |
| Inappropriate Solvent | The choice of solvent can affect the reaction outcome. Ethanol or methanol are good starting points. If the yield is low, consider screening other solvents of varying polarity. |
| Decomposition of Reactants or Products | Ensure that the reaction is not being run at too high a temperature or for an unnecessarily long time, which could lead to decomposition. Monitor the reaction progress using TLC or another suitable analytical technique. |
| Impure Starting Materials | Use freshly distilled or purified hydrazine and DMAD. Impurities can lead to side reactions. |
Issue 2: Formation of an Oily Product That Fails to Crystallize
| Potential Cause | Suggested Solution |
| Presence of Impurities | The oil may be a mixture of products or contain unreacted starting materials. Try to purify a small sample by column chromatography to identify the components. |
| Residual Solvent | Ensure all solvent has been removed under reduced pressure. |
| Product is an Oil at Room Temperature | Some pyrazole derivatives are low-melting solids or oils. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Trituration with a non-polar solvent like hexane can also sometimes induce solidification. |
Issue 3: Unexpected Product Formation
| Potential Cause | Suggested Solution | | Side Reactions Dominating | Re-evaluate your reaction conditions. The formation of pyridazines or 1:2 adducts is often favored under different conditions than pyrazole formation. Analyze the unexpected product by NMR, MS, and IR to determine its structure. This will provide clues as to the reaction pathway that is occurring. | | Contamination of Starting Materials | The presence of aldehydes or ketones as impurities can lead to the formation of azines, which can then react with DMAD.[1] Ensure the purity of your starting materials and solvents. | | Air Oxidation | Some intermediates may be sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Formation
| Condition | Effect on Product Distribution | Primary Product Favored | Common Side Products |
| Stoichiometry (Hydrazine:DMAD) | A 1:1 ratio favors the pyrazole. An excess of DMAD leads to 1:2 adducts. | Pyrazole | 1:2 Adducts |
| Temperature | Low initial temperature (0-15 °C) with gradual warming favors controlled reaction.[2] High temperatures can lead to polymerization and side reactions. | Pyrazole | Polymers, various side products |
| Solvent | Protic solvents like ethanol often facilitate pyrazole formation. | Pyrazole | Product distribution may vary in aprotic solvents. |
| Catalyst | Acidic or basic catalysts can influence the rate and selectivity. For instance, acetic acid is sometimes used as a catalyst in similar reactions.[3] | Pyrazole (with appropriate catalyst) | Catalyst may promote alternative reaction pathways. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 3-hydroxy-1H-pyrazole-4,5-dicarboxylate (Example)
This is a representative protocol for the synthesis of a pyrazole from hydrazine and DMAD. The exact conditions may need to be optimized.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol. Cool the flask in an ice bath to 0-5 °C.
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Addition of Hydrazine: Dissolve hydrazine hydrate (1.0 eq) in absolute ethanol and add it dropwise to the stirred solution of DMAD over 30 minutes, maintaining the internal temperature below 15 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete (as indicated by TLC), reduce the solvent volume under reduced pressure. The product may precipitate out. If not, cool the concentrated solution in an ice bath to induce crystallization.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Visualizations
Caption: Reaction pathways of hydrazine with DMAD.
Caption: Troubleshooting workflow for hydrazine and DMAD reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pyrazole synthesis. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data for easy comparison, and visualizations to clarify experimental workflows.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your pyrazole synthesis experiments.
Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
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Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, reducing the yield of the desired pyrazole. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.
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Reaction Stoichiometry: Precise stoichiometry is crucial. While a 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative is standard, a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.
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Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the temperature.
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Suboptimal Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others require heating to reflux. For thermally sensitive compounds, excessively high temperatures can lead to degradation and lower yields. A systematic temperature screen is advisable.
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Catalyst Choice and Concentration: The choice of catalyst, if any, and its concentration are vital. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used. In some cases, Lewis acids or other catalysts can enhance yields. The optimal catalyst and its loading should be determined experimentally.
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Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.
Formation of Regioisomers
Q2: I am observing the formation of two or more regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. Here are some strategies to improve regioselectivity:
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Solvent Selection: The choice of solvent can have a dramatic impact on the ratio of regioisomers. Protic solvents like ethanol are commonly used, but for certain substrates, aprotic solvents may offer better selectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of a single regioisomer in some cases.[1][2]
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pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the site of the initial nucleophilic attack. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.
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Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the reaction towards the formation of the less sterically hindered pyrazole.
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Temperature: Reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.
Reaction Monitoring and Purification
Q3: What are the best practices for monitoring the reaction and purifying the pyrazole product?
A3: Proper reaction monitoring and purification are essential for obtaining a high-purity product.
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Reaction Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. LC-MS can provide more detailed information, including the mass of the product and any byproducts.
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Work-up: Once the reaction is complete, a standard work-up procedure involves quenching the reaction (e.g., with water or a saturated aqueous solution), followed by extraction with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
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Purification:
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.
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Column Chromatography: For mixtures of regioisomers or if other impurities are present, column chromatography on silica gel is a powerful purification technique. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to elute the different components.
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Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Dicarbonyl Compound (R¹) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| CF₃COCH₂COPh | Methylhydrazine | Ethanol | 1:1 | [1] |
| CF₃COCH₂COPh | Methylhydrazine | TFE | 85:15 | [2] |
| CF₃COCH₂COPh | Methylhydrazine | HFIP | 97:3 | [2] |
| C₄F₉COCH₂COPh | Methylhydrazine | Ethanol | 1:1.2 | [1] |
| C₄F₉COCH₂COPh | Methylhydrazine | TFE | 9:1 | [2] |
| C₄F₉COCH₂COPh | Methylhydrazine | HFIP | >99:1 | [2] |
Regioisomer A: N-methyl group adjacent to R¹. Regioisomer B: N-methyl group adjacent to the phenyl group.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrazole Synthesis
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| Chalcone, Phenylhydrazine | Conventional | 3-5 h | 80-92 | |
| Chalcone, Phenylhydrazine | Microwave | 2-5 min | 85-95 | |
| 1,3-Diketone, Hydrazine Hydrate | Conventional | 2-4 h | 75-88 | |
| 1,3-Diketone, Hydrazine Hydrate | Microwave | 3-7 min | 82-94 |
Table 3: Effect of Catalyst on the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| 1,3-Diketone | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 85 |
| Acetylacetone | Phenylhydrazine | Nano-ZnO | Ethanol | Reflux | 0.5 | 95 |
| Ethyl Acetoacetate | Phenylhydrazine | None | Water | 80 | 5 | 78 |
| Ethyl Acetoacetate | Phenylhydrazine | L-Proline | Water | 80 | 1 | 92 |
Experimental Protocols
This section provides detailed experimental procedures for key pyrazole synthesis methods.
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
Materials:
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Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and an equal molar amount of phenylhydrazine (1.0 eq).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol outlines a rapid synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate using microwave irradiation.
Materials:
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Chalcone derivative
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vessel, combine the chalcone (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol if necessary.
Protocol 3: Multicomponent Synthesis of a Tetrasubstituted Pyrazole
This protocol describes a one-pot, four-component synthesis of a highly substituted pyranopyrazole.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure product.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in pyrazole synthesis optimization.
References
Technical Support Center: Scaling Up Dimethyl 1H-Pyrazole-3,5-Dicarboxylate Production
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate. The following information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
Issue 1: Low Yield in the Oxidation of 3,5-Dimethylpyrazole to 3,5-Pyrazoledicarboxylic Acid
Q: My yield of 3,5-pyrazoledicarboxylic acid is significantly lower than expected after scaling up the oxidation of 3,5-dimethylpyrazole with potassium permanganate. What are the possible causes and solutions?
A: Low yields in this oxidation step are a common issue during scale-up. Several factors can contribute to this problem:
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Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, efficient mixing and heat transfer are crucial.
-
Solution: Ensure vigorous stirring to maintain a homogeneous suspension of potassium permanganate. Monitor the reaction temperature closely, as the reaction is exothermic. A temperature range of 70-90°C is recommended.[1] Consider a longer reaction time and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Product Formation: A significant byproduct of this reaction is 5-methyl-1H-pyrazole-3-carboxylic acid, resulting from incomplete oxidation.[1]
-
Solution: Ensure the molar ratio of potassium permanganate to 3,5-dimethylpyrazole is sufficient, typically around 4:1.[1] Gradual addition of the oxidant can help control the reaction temperature and minimize side reactions.
-
-
Product Loss During Workup: The product is isolated by acidification of the filtrate. If the pH is not optimal, the product may remain dissolved.
Issue 2: Difficulties in the Esterification of 3,5-Pyrazoledicarboxylic Acid
Q: The Fischer esterification of 3,5-pyrazoledicarboxylic acid with methanol is proceeding slowly and giving a low yield of the dimethyl ester. How can I improve this?
A: The Fischer esterification is a reversible reaction, and its efficiency can be limited by the presence of water, a byproduct of the reaction.
-
Equilibrium Limitation: The accumulation of water can drive the equilibrium back towards the starting materials, reducing the yield of the ester.
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate.
-
Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or gaseous HCl, is used.[2] When scaling up, the ratio of catalyst to substrate should be maintained.
-
-
Incomplete Dissolution: Poor solubility of the dicarboxylic acid in methanol at the start of the reaction can limit the reaction rate.
-
Solution: Ensure adequate stirring and heating to reflux to facilitate the dissolution of the starting material.
-
Issue 3: Product Purity and Purification Challenges
Q: My final product, this compound, is contaminated with impurities. What are the likely impurities and how can I purify the product effectively on a larger scale?
A: Impurities can arise from both the oxidation and esterification steps.
-
Common Impurities:
-
5-Methyl-1H-pyrazole-3-carboxylic acid methyl ester: This arises from the esterification of the byproduct from the oxidation step.
-
Unreacted 3,5-pyrazoledicarboxylic acid: Due to incomplete esterification.
-
Mono-methyl ester of 3,5-pyrazoledicarboxylic acid: Resulting from partial esterification.
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying the final product. Methanol is a suitable solvent for recrystallization.[3] For larger quantities, ensure slow cooling to obtain well-formed crystals and high purity.
-
Filtration and Washing: After precipitation or crystallization, ensure the product is thoroughly washed with a suitable solvent (like cold methanol) to remove soluble impurities.
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It should be considered as a secondary option if high-purity material is required and recrystallization is insufficient.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 3,5-pyrazoledicarboxylic acid using potassium permanganate?
A1: The oxidation with potassium permanganate is highly exothermic. On a large scale, poor heat dissipation can lead to a runaway reaction. It is crucial to have an efficient cooling system for the reactor and to add the potassium permanganate portion-wise to control the temperature. Also, manganese dioxide is formed as a byproduct, which needs to be handled and disposed of properly.
Q2: Are there alternative, safer oxidizing agents for the conversion of 3,5-dimethylpyrazole to the dicarboxylic acid?
A2: While potassium permanganate is a common and effective oxidant for this transformation, other strong oxidizing agents could potentially be used. However, each alternative would require careful process development and safety assessment for scale-up. For this specific, well-established procedure, managing the exotherm of the permanganate reaction is often the more practical approach.
Q3: How can I effectively remove the manganese dioxide byproduct from the large-scale oxidation reaction?
A3: On a large scale, the filtration of the fine manganese dioxide precipitate can be slow. Using a filter press or a centrifuge can significantly improve the efficiency of this separation. Thoroughly washing the filter cake with water is important to maximize the recovery of the dissolved product.[1]
Q4: In the esterification step, is it better to use sulfuric acid or gaseous HCl as the catalyst for a large-scale reaction?
A4: Both are effective acid catalysts. Gaseous HCl in methanol can be very effective as it forms anhydrous HCl in solution, which is a strong catalyst and avoids the introduction of water.[3] However, handling large quantities of gaseous HCl requires specialized equipment and safety precautions. Sulfuric acid is a liquid and easier to handle, but it is also highly corrosive. The choice depends on the available equipment and safety infrastructure.
Q5: How can I monitor the progress of the esterification reaction on a large scale without frequent sampling?
A5: While TLC or HPLC are the most accurate methods, they can be cumbersome for in-process monitoring of large-scale reactions. One practical approach is to monitor the reaction until the solution becomes clear, which indicates the consumption of the solid dicarboxylic acid. However, this is not a definitive endpoint. For better control, Process Analytical Technology (PAT) tools like in-situ IR spectroscopy can be employed to monitor the disappearance of the carboxylic acid carbonyl stretch and the appearance of the ester carbonyl stretch in real-time.
Quantitative Data Summary
| Parameter | Step 1: Oxidation of 3,5-Dimethylpyrazole | Step 2: Esterification | Reference |
| Reactants | 3,5-Dimethylpyrazole, Potassium Permanganate | 3,5-Pyrazoledicarboxylic Acid, Methanol | [1][3] |
| Solvent | Water | Methanol | [1][3] |
| Catalyst | - | Gaseous HCl or H₂SO₄ | [2][3] |
| Temperature | 70-90 °C | Reflux | [1][3] |
| Reaction Time | Not specified, monitor for completion | 3 hours to overnight | [3] |
| Molar Ratio | 1 : 4 (Substrate : Oxidant) | Large excess of methanol | [1] |
| Yield | ~33% (of dicarboxylic acid) | ~63% (of dimethyl ester) | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Pyrazoledicarboxylic Acid
-
Charging the Reactor: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an efficient cooling system, dissolve 3,5-dimethylpyrazole (1.0 eq) in water.
-
Heating: Heat the solution to 70°C with stirring.
-
Oxidant Addition: Slowly add potassium permanganate (4.0 eq) in portions to the hot solution. Monitor the temperature and maintain it below 90°C using the cooling system.
-
Reaction Monitoring: Stir the mixture at 70-90°C until the reaction is complete (as determined by TLC/HPLC).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash the filter cake thoroughly with water.
-
Precipitation: Combine the filtrate and washings. Acidify the solution to pH 2 with concentrated hydrochloric acid.
-
Isolation: Allow the mixture to stand overnight to ensure complete precipitation. Collect the white precipitate of 3,5-pyrazoledicarboxylic acid by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of this compound
-
Charging the Reactor: To a reactor equipped with a reflux condenser (and optionally a Dean-Stark trap), add 3,5-pyrazoledicarboxylic acid (1.0 eq) and a large excess of methanol.
-
Catalyst Addition: Under stirring, bubble dry HCl gas through the mixture until saturation, or carefully add concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux and maintain for at least 3 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC/HPLC.
-
Cooling and Crystallization: After completion, cool the reaction mixture and allow it to stand at room temperature overnight for the product to crystallize.
-
Isolation: Collect the white crystalline product by filtration and wash with cold methanol.
-
Drying: Dry the product under vacuum.[3]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
stability issues of dimethyl 1H-pyrazole-3,5-dicarboxylate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing dimethyl 1H-pyrazole-3,5-dicarboxylate in their experiments. Addressing common stability issues in solution, this resource offers practical advice and detailed protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could the stability of the compound in solution be a factor?
A1: Yes, inconsistent results are often linked to the stability of reagents in solution. This compound, like many esters, can be susceptible to degradation, particularly hydrolysis, under certain conditions. Factors such as solvent choice, pH, temperature, and storage duration can significantly impact its stability.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathway is the hydrolysis of the two methyl ester groups. This reaction is catalyzed by the presence of acid or base and results in the formation of the mono-methyl ester and ultimately the 1H-pyrazole-3,5-dicarboxylic acid.
Q3: In which types of solvents is this compound most and least stable?
A3:
-
Most Stable: Aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally preferred for preparing stock solutions due to their lower reactivity towards the ester groups.
-
Least Stable: Protic solvents, especially aqueous solutions and alcohols (like methanol and ethanol), can participate in hydrolysis or transesterification reactions, leading to degradation of the compound over time. The rate of degradation in these solvents is highly dependent on the pH and temperature.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis of the ester groups. Neutral or slightly acidic conditions (pH 4-6) are generally recommended for short-term storage of aqueous solutions to minimize degradation.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure maximum stability, stock solutions should be prepared in a high-quality aprotic solvent like DMSO. These solutions should be stored at -20°C or lower in tightly sealed vials to prevent moisture absorption. For working solutions in aqueous buffers, it is crucial to prepare them fresh before each experiment and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Activity of the Compound in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay buffer. | Prepare a fresh working solution of the compound in the assay buffer immediately before use. Minimize the incubation time in aqueous buffers if possible. Consider using a buffer with a slightly acidic to neutral pH if the experimental conditions allow. |
| Hydrolysis of the stock solution. | Prepare a fresh stock solution in anhydrous DMSO. Verify the integrity of the stored stock solution using an analytical technique like HPLC or LC-MS. |
| Precipitation of the compound in the aqueous assay medium. | Check the final concentration of the compound and the percentage of the organic solvent (e.g., DMSO) in the final assay volume. Ensure the final solvent concentration is compatible with the compound's solubility and does not exceed the tolerance of the biological system. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the ester groups. | The appearance of more polar peaks is indicative of hydrolysis to the monoester and diacid. Confirm the identity of these peaks by comparing their retention times and mass spectra with authentic standards if available. |
| Reaction with components of the solution. | Ensure all solvents and reagents are of high purity and free from acidic or basic contaminants. |
| Thermal degradation. | Avoid prolonged heating of solutions containing the compound. |
Data on Solution Stability
While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table summarizes the expected relative stability in common laboratory solvents based on general principles of ester chemistry.
| Solvent | Relative Stability | Primary Degradation Pathway | Recommendations |
| DMSO (anhydrous) | High | Minimal | Recommended for long-term stock solution storage. |
| DMF (anhydrous) | High | Minimal | Suitable alternative to DMSO for stock solutions. |
| Methanol / Ethanol | Moderate to Low | Transesterification / Hydrolysis | Use for short-term experiments only. Prepare solutions fresh. |
| Aqueous Buffers (pH < 7) | Low | Acid-catalyzed hydrolysis | Prepare fresh and use immediately. Buffer choice is critical. |
| Aqueous Buffers (pH > 7) | Very Low | Base-catalyzed hydrolysis | Avoid if possible. If necessary, use immediately and at low temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) of the highest purity available.
-
Preparation: Accurately weigh the required amount of this compound in a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the compound is completely dissolved. Avoid excessive heating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize contamination and repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or -80°C in a desiccated environment.
Protocol 2: Assessment of Compound Stability in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Dilute the DMSO stock solution into the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically ≤1%).
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile) or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples by a suitable reverse-phase HPLC method.
-
Monitor the peak area of the parent compound (this compound) and any potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate and half-life in the specific buffer.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing compound stability in aqueous solution.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation critical?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles).[1] Controlling the formation of a single, specific regioisomer is crucial because different regioisomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining the desired regioisomer in high purity is often a mandatory step.[1]
Q2: What are the primary factors that influence the regioselectivity of pyrazole synthesis?
A2: Regioselectivity in classical pyrazole synthesis, such as the Knorr synthesis, is primarily governed by the initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][3] The key factors influencing this step include:
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]
-
Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the nucleophilic hydrazine, directing the attack to the less sterically crowded carbonyl carbon.[3][4]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the outcome. For instance, protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[5][6] Similarly, acidic or basic conditions can alter the nucleophilicity of the hydrazine and influence the reaction pathway.[3][7]
-
Catalysts: The use of certain acid or base catalysts can influence the reaction pathway and improve the ratio of the desired regioisomer.[2]
Q3: What alternative synthetic strategies can I use to achieve high regioselectivity if the Knorr synthesis fails?
A3: When the classical Knorr synthesis provides poor regioselectivity, several highly effective alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific site, yielding a single regioisomer.[1][8]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne or alkene).[1][8] This approach offers excellent control over regioselectivity, which is dictated by the electronic and steric properties of the substituents on both reactants.[1][8]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, even when the substituents are sterically similar.[1][9][10]
-
Multicomponent Reactions: Various multicomponent strategies have been developed that combine three or more reactants in a single step to form highly substituted pyrazoles with excellent regiocontrol.[1][11]
Troubleshooting Guides
This section provides targeted solutions to common problems encountered during the regioselective synthesis of substituted pyrazoles.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric properties of the substituents on your unsymmetrical 1,3-dicarbonyl compound are too similar, resulting in a lack of preference for the initial nucleophilic attack by the hydrazine.[1]
-
Troubleshooting Steps:
-
Modify the Solvent: Solvent choice can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol has been shown to dramatically increase regioselectivity in favor of one isomer.[12][13][14] Protic and aprotic solvents can also have a directing effect.[5]
-
Adjust Reaction Temperature: Temperature can affect whether the reaction is under kinetic or thermodynamic control, which can alter the regioisomeric ratio.[1] Experiment with running the reaction at a lower or higher temperature.
-
Change the pH: The reaction's regioselectivity can be sensitive to pH. Acidic conditions (e.g., adding a catalytic amount of acetic acid) can favor one isomer, while basic conditions might favor the other.[3][7]
-
Introduce a Catalyst: Lewis acids can be used to activate the dicarbonyl compound, potentially favoring one reaction pathway and improving regioselectivity.[7]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Troubleshooting Steps:
-
Utilize a Dicarbonyl Surrogate: This is often the most effective solution. Instead of a 1,3-diketone, use a substrate with pre-defined reactivity. β-Enaminones, for example, force the initial attack of the hydrazine to the carbonyl carbon, leading to a predictable and single regioisomeric product.[1][7][15] Acetylenic ketones are also excellent substrates for achieving high regioselectivity.[16]
-
Switch to a [3+2] Cycloaddition Strategy: This fundamentally changes the reaction mechanism. For example, reacting an N-arylhydrazone with a nitroolefin can provide access to 1,3,5-trisubstituted pyrazoles with excellent regio-control, bypassing the issues of the condensation pathway.[7][17]
-
Explore Metal-Catalyzed or Metal-Free Annulation: Modern methods, such as iodine-catalyzed cascade reactions between enaminones, hydrazines, and a C1 source like DMSO, can provide access to specific substitution patterns with high regioselectivity.[18][19]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and these isomers are often difficult to separate due to their similar physical properties (e.g., polarity, boiling point).[13]
-
Troubleshooting Steps:
-
Optimize Flash Chromatography:
-
Use a high-resolution silica gel.
-
Experiment with a variety of solvent systems with small polarity changes (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient can improve separation.
-
Monitor fractions carefully using a sensitive visualization technique on TLC (e.g., UV light and multiple stains).
-
-
Attempt Recrystallization: If the product is a solid, fractional recrystallization from various solvents may be effective, although it can be a tedious process.
-
Consider Preparative HPLC: If the scale is appropriate, preparative High-Performance Liquid Chromatography (HPLC) can often resolve isomers that are inseparable by standard column chromatography.
-
Re-evaluate Synthesis: If separation proves to be impractical or results in significant material loss, the most efficient long-term solution is to revisit the synthesis and apply the strategies from Issues 1 and 2 to avoid forming the mixture in the first place.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone Substituent (R1) | Solvent | Regioisomeric Ratio (Desired : Undesired) | Reference |
| 1 | CF3 | EtOH | 1 : 1.8 | |
| 2 | CF3 | TFE | 85 : 15 | [12] |
| 3 | CF3 | HFIP | 97 : 3 | [12] |
| 4 | 2-Furyl | EtOH | Low selectivity | |
| 5 | 2-Furyl | HFIP | >99 : 1 | |
| 6 | Phenyl | EtOH | Low selectivity | |
| 7 | Phenyl | TFE | 90 : 10 | |
| 8 | Phenyl | HFIP | 99 : 1 |
Data summarized from studies demonstrating the dramatic improvement in regioselectivity when using fluorinated alcohols (TFE, HFIP) as solvents compared to ethanol (EtOH).[12]
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis (Baseline)
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.[20]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.
-
Reagent Addition: Add the hydrazine derivative (1.0 - 1.2 eq). If using a hydrazine salt (e.g., hydrochloride), a base may be required. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the condensation.
-
Reaction Conditions: Stir the mixture and heat to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 1,3-dicarbonyl compound is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or flash column chromatography on silica gel to isolate the pyrazole product(s).
Protocol 2: High-Regioselectivity Synthesis Using Fluorinated Alcohols
This modified protocol utilizes fluorinated alcohols to enhance regioselectivity.[12][13]
-
Reaction Setup: In a scintillation vial or round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete in less than 1 hour.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, remove the fluorinated solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired, highly enriched pyrazole regioisomer.
Protocol 3: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones
This protocol provides a route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9][10]
-
Reaction Setup: To a flame-dried, inert-atmosphere flask, add the N-alkylated tosylhydrazone (1.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1-0.5 eq).
-
Solvent and Reagent Addition: Add anhydrous pyridine as the solvent, followed by the terminal alkyne (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add a strong base, such as potassium tert-butoxide (t-BuOK) (2.0 eq), portion-wise.
-
Reaction Conditions: Allow the reaction to stir at 0 °C or room temperature. The reaction is typically complete within 15-30 minutes.
-
Workup: Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 20. chemhelpasap.com [chemhelpasap.com]
safe handling and storage procedures for dimethyl 1H-pyrazole-3,5-dicarboxylate
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS No. 4077-76-3) was not located. The information provided is aggregated from sources for closely related compounds and general chemical safety principles. Always consult with your institution's safety officer and refer to the most current safety data available before handling any chemical.
Frequently Asked Questions (FAQs) - Safe Handling and Storage
Q1: What are the primary hazards associated with this compound?
Based on available data for the compound and its analogs, this compound is anticipated to present the following hazards[1]:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
Appropriate PPE is crucial to minimize exposure. The following are general recommendations. Refer to your internal safety protocols for specific requirements.
| Body Part | Recommended PPE | Standards |
| Eyes/Face | Safety goggles or a face shield | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | --- |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area, if dust is generated, or if irritation is experienced. | Follow OSHA respirator regulations (29 CFR 1910.134). |
Q3: What are the proper storage conditions for this compound?
To ensure the stability and safety of the compound, store it under the following conditions[2][3]:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep in a dry, well-ventilated place.
-
Container: Store in a tightly closed container.
Q4: What materials are incompatible with this compound?
While specific incompatibility data for this exact compound is limited, based on the reactivity of similar pyrazole derivatives and dicarboxylates, it is prudent to avoid contact with[4][5]:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Reducing agents
Q5: What should I do in case of accidental exposure?
Immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Q6: How should I handle a spill of this compound?
In the event of a spill, follow these steps:
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Avoid generating dust.
-
For small spills, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.
-
For large spills, prevent the material from entering drains or waterways.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Q7: What are the recommended fire-fighting procedures?
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation:
-
Work within a certified chemical fume hood.
-
Don all required PPE as outlined in the PPE table.
-
Ensure a calibrated analytical balance is available.
-
Have appropriate glassware (e.g., beaker, volumetric flask) and solvent ready.
-
-
Handling:
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the receiving vessel on the balance.
-
Avoid creating dust. If dust is generated, ensure the fume hood is providing adequate containment.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Post-Handling:
-
Carefully add the solvent to the vessel containing the compound, rinsing any residual solid from the spatula or weigh boat into the vessel.
-
If necessary, use a magnetic stirrer or sonicator to aid dissolution.
-
Clean any contaminated surfaces and equipment.
-
Properly dispose of the weigh boat and any other disposable items as contaminated waste.
-
Remove PPE in the designated area and wash hands thoroughly.
-
Visualizations
Caption: Logical workflow for the safe handling and storage of chemical compounds.
References
Validation & Comparative
A Comparative Guide to Dimethyl and Diethyl 1H-Pyrazole-3,5-dicarboxylate in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic route. Dimethyl and diethyl 1H-pyrazole-3,5-dicarboxylate are two closely related and versatile intermediates, serving as foundational scaffolds for a wide array of more complex molecules, particularly in the pharmaceutical industry. Their utility stems from the pyrazole core, a privileged structure in medicinal chemistry, and the dual ester functionalities that allow for various subsequent modifications. This guide provides an objective comparison of these two reagents in synthesis, supported by experimental data, to aid in the selection of the optimal starting material for a given application.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the two molecules. The primary difference lies in the alkyl groups of the ester functionalities, which directly influences their molecular weight, physical state, and solubility.
| Property | Dimethyl 1H-pyrazole-3,5-dicarboxylate | Diethyl 1H-pyrazole-3,5-dicarboxylate |
| CAS Number | 4077-76-3 | 37687-24-4 |
| Molecular Formula | C₇H₈N₂O₄ | C₉H₁₂N₂O₄ |
| Molecular Weight | 184.15 g/mol [1] | 212.20 g/mol [2] |
| Appearance | White crystalline solid[3] | White to light yellow crystalline powder[4][5] |
| Melting Point | 142-143 °C[3] | 55-58 °C[4] |
| Solubility | Soluble in methanol.[6] Inferred solubility in other polar organic solvents. | Soluble in methanol and other organic solvents.[5][7] The ethyl groups enhance lipophilicity, suggesting better solubility in less polar organic solvents compared to the dimethyl ester.[8] |
Synthesis and Experimental Protocols
Both esters are commonly synthesized from the same precursor, 1H-pyrazole-3,5-dicarboxylic acid. The choice of alcohol and catalyst dictates the final product.
Synthesis of the Common Precursor: 1H-Pyrazole-3,5-dicarboxylic Acid
A common route to 1H-pyrazole-3,5-dicarboxylic acid involves the oxidation of 3,5-dimethyl-1H-pyrazole.
Experimental Protocol: To a solution of 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C, potassium permanganate (517 g, 3.271 mol) is added portion-wise, maintaining the temperature below 90°C.[9] After the addition is complete, the mixture is cooled to room temperature. The manganese dioxide precipitate is removed by filtration and washed with water. The combined filtrate is then acidified with aqueous HCl to a pH of 2 and allowed to stand overnight. The resulting white crystalline precipitate of 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration and washed with water. The reported yield is approximately 33%.[9]
Comparative Synthesis of Dimethyl and Diethyl Esters
The synthesis of both the dimethyl and diethyl esters is typically achieved through Fischer esterification of 1H-pyrazole-3,5-dicarboxylic acid. The choice of alcohol (methanol or ethanol) and the acid catalyst are the key variables.
Experimental Protocol for this compound:
-
Method A (HCl catalyst): 1H-pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol) is suspended in methanol (125 mL), and the mixture is saturated with gaseous HCl.[3] The reaction mixture is then heated to reflux for 3 hours and subsequently allowed to stand at room temperature overnight. The precipitated product is collected by filtration and washed with methanol to yield white crystals. The reported yield for this method is 63%.[3]
-
Method B (Thionyl chloride): To a solution of 1H-pyrazole-3,5-dicarboxylic acid hydrate (5 g, 28.71 mmol) in methanol (50 mL) at 0°C under a nitrogen atmosphere, thionyl chloride (6.28 mL, 86.15 mmol) is added.[3] The mixture is then heated to 80°C and stirred for 4 hours. After the reaction, the solvent is removed under reduced pressure to obtain the product. This method has a reported yield of 99%.[3]
Experimental Protocol for Diethyl 1H-pyrazole-3,5-dicarboxylate:
Comparison in Synthetic Applications
The choice between the dimethyl and diethyl ester often depends on the specific requirements of the subsequent reaction steps.
| Feature | This compound | Diethyl 1H-pyrazole-3,5-dicarboxylate |
| Reactivity | The methyl esters are generally more susceptible to hydrolysis and transesterification due to the lower steric hindrance of the methyl group. This can be an advantage for facile conversion to other functional groups. In reactions such as N-alkylation, the steric bulk of the ester group is less likely to influence the outcome significantly, though subtle electronic effects might play a role.[10] | The ethyl esters are typically more sterically hindered, which can offer greater stability towards hydrolysis. This increased stability might be advantageous in multi-step syntheses where the ester group needs to remain intact through various reaction conditions. The enhanced lipophilicity can also improve solubility in a wider range of organic solvents, potentially simplifying reaction work-ups.[8] |
| Purification | The higher melting point of the dimethyl ester can facilitate purification by recrystallization, often resulting in a highly pure crystalline solid. | The lower melting point of the diethyl ester might necessitate purification by other methods such as column chromatography, depending on the purity of the crude product. |
| Downstream Applications | Frequently used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.[11] | Also a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.[8] |
Logical Workflow for Synthesis and Further Functionalization
The general workflow for utilizing these pyrazole dicarboxylates in a synthetic campaign is outlined below. The initial synthesis of the pyrazole core is followed by esterification to either the dimethyl or diethyl variant. These esters then serve as a platform for further functionalization, most commonly through N-alkylation or N-arylation at the pyrazole ring nitrogen.
Conclusion
Both dimethyl and diethyl 1H-pyrazole-3,5-dicarboxylate are valuable and versatile building blocks in organic synthesis. The choice between them is nuanced and depends on the specific synthetic strategy.
-
This compound offers a higher melting point, which can be advantageous for purification, and potentially higher reactivity for subsequent transformations of the ester groups. The synthesis using thionyl chloride provides a very high yield.
-
Diethyl 1H-pyrazole-3,5-dicarboxylate provides increased stability and better solubility in a broader range of organic solvents due to its greater lipophilicity. This can be beneficial for reactions requiring specific solvent systems or for ensuring the ester moiety remains intact during subsequent synthetic steps.
Ultimately, the selection should be based on a careful consideration of the desired properties of the intermediate and the reaction conditions of the planned synthetic route. This guide provides the foundational data to make an informed decision for the successful synthesis of complex target molecules.
References
- 1. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]
- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Coordinating Properties of Pyrazole Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordinating properties of pyrazole dicarboxylate ligands, focusing on their interactions with various metal ions. It is designed to be a practical resource, offering experimental data, detailed protocols for key experiments, and visualizations to clarify complex relationships and workflows.
Introduction to Pyrazole Dicarboxylates as Ligands
Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry.[1] The inclusion of carboxylate functional groups enhances their versatility, creating polydentate ligands capable of forming a wide array of structures, from discrete mononuclear complexes to intricate three-dimensional metal-organic frameworks (MOFs).[2] These ligands are particularly noted for their ability to bridge multiple metal centers, leading to materials with interesting magnetic, catalytic, and sorption properties.[2][3] This guide will primarily focus on the well-studied pyrazole-3,5-dicarboxylic acid (H₃pzdc) and offer comparisons with other isomers and derivatives.
Coordination Behavior of Pyrazole-3,5-dicarboxylic Acid (H₃pzdc)
Pyrazole-3,5-dicarboxylic acid is a V-shaped linker molecule that can coordinate through its two carboxylate groups and the nitrogen atoms of the pyrazole ring.[4] This flexibility allows for a variety of coordination modes, leading to diverse structural outcomes depending on the metal ion, solvent, temperature, and presence of auxiliary ligands.[4][5]
Influence of Synthesis Conditions on Structural Dimensionality
The reaction of a metal salt with H₃pzdc can yield products of varying dimensionality. Key factors influencing the outcome include the metal-to-ligand ratio, the solvent system, and temperature. For instance, the reaction of Cu(II) with H₃pzdc can produce discrete dinuclear units, 1D coordination polymers, or even 3D frameworks simply by altering the solvent and temperature.[5] Similarly, in the synthesis of iron-based structures, the molar ratio of H₃pzdc to Fe(III) and the presence of co-ligands like sulfate ions are critical factors in determining whether a coordination polymer or a porous MOF is formed.[4]
Comparative Structural Analysis with Various Metal Ions
The coordination of H₃pzdc has been studied with a range of metal ions, leading to distinct structural families. The table below summarizes typical structures obtained.
| Metal Ion | Typical Structure(s) | Coordination Features | Reference(s) |
| Fe(III) | Trinuclear clusters, Porous MOFs (e.g., CAU-56as) | Forms [Fe₃(μ₃-O)] clusters bridged by Hpzdc²⁻ ligands. Co-ligands like sulfate can modify connectivity. | [4] |
| Cu(II) | Dinuclear, tetranuclear, and polynuclear complexes; 1D chains, 2D layers, and 3D frameworks. | Highly sensitive to solvent and temperature, leading to a wide variety of structures with auxiliary ligands. | [5] |
| Co(II), Ni(II) | Mononuclear and dinuclear complexes. | Often forms discrete complexes or simple coordination polymers. | [6][7] |
| Cd(II), Zn(II) | Mononuclear complexes and 3D coordination polymers. | Can form robust 3D networks with channels. | [8] |
| Lanthanides (Ln³⁺) | 3D coordination polymers. | The high coordination number of lanthanides favors the formation of highly connected 3D frameworks. |
Comparison with Other Pyrazole Carboxylate Ligands
While H₃pzdc is the most studied, other isomers and derivatives offer different coordination geometries and properties.
| Ligand | Structure | Key Differentiating Feature(s) | Example Complexes | Reference(s) |
| Pyrazole-3-carboxylic acid | Carboxylate at C3 | Acts as a simple bidentate or bridging ligand. Less effective at forming high-dimensionality frameworks compared to dicarboxylates. | Dinuclear Ni(II) and 2D layered Cu(II) complexes. | [3] |
| Pyrazole-4-carboxylic acid | Carboxylate at C4 | The linear disposition of coordination vectors can favor the formation of 1D chains or ladders. | 2D layered Cu(II) complexes. | [3] |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group at C3, Carboxylate at C4 | The methyl group adds steric bulk and can influence packing and framework topology. | Mononuclear Cd(II) and Co(II), 3D Cd(II) polymer. | [8] |
| 4-Nitro-3-pyrazolecarboxylic acid | Nitro group at C4, Carboxylate at C3 | The electron-withdrawing nitro group modifies the electronic properties of the pyrazole ring, potentially affecting ligand-to-metal charge transfer. | Bis(ligand) complexes with Cu(II), Ni(II), Co(II), and Zn(II). | [6][9] |
Quantitative Data on Coordination Properties
| Ligand System | Metal Ions | Log K₁ | Log K₂ | Method | Conditions | Reference(s) |
| Substituted Pyrazoles | Cu(II), Co(II), Ni(II) | Varies | Varies | pH-metry | 70% dioxane-water, 28°C, 0.1 M ionic strength | [7] |
| Substituted Pyrazolines | Cu(II), Ni(II), Co(II) | Varies | Varies | pH-metry | 80% acetone-water, 30°C, 0.1 M ionic strength | [10] |
Note: The values in the table are qualitative ("Varies") as the specific ligands in the cited studies are derivatives, not the parent pyrazole dicarboxylic acids. These references primarily demonstrate the methodology and the type of data obtained.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Pyrazole Dicarboxylate MOF
This generalized protocol is based on common procedures for synthesizing crystalline metal-organic frameworks.[4][11][12]
-
Reagent Preparation:
-
Prepare a solution of the metal salt (e.g., FeSO₄·7H₂O, Cu(NO₃)₂·3H₂O) in a suitable solvent (e.g., deionized water, DMF).
-
In a separate container, dissolve the pyrazole-3,5-dicarboxylic acid monohydrate ligand in the chosen solvent. An organic base (e.g., NaOH) may be added to deprotonate the ligand.
-
-
Reaction Mixture:
-
Combine the metal salt and ligand solutions in a Teflon-lined stainless steel autoclave. The typical molar ratio of ligand to metal can range from 1:1 to 1:2.
-
A modulator, such as acetic acid, may be added to control crystal growth and phase formation.
-
Stir the mixture thoroughly to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically 100-180°C) and hold for a period ranging from 12 hours to 3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or decantation.
-
Wash the product sequentially with the reaction solvent (e.g., water) and a lower-boiling point solvent (e.g., ethanol or acetone) to remove unreacted starting materials.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) or under vacuum.
-
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the steps for determining proton-ligand and metal-ligand stability constants using a pH-metric method, as described in various studies.[10][13][14]
-
System Calibration:
-
Calibrate the pH meter and glass electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.20).[14]
-
Perform an acid-base titration in the chosen solvent medium (e.g., 70% ethanol-water) with a strong base (e.g., carbonate-free NaOH) to determine the standard potential (E°) of the electrode.[13]
-
-
Titration Solutions:
-
Prepare the following solutions in the chosen solvent system with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M NaClO₄): a. Free acid (e.g., HClO₄) + background electrolyte. b. Free acid + pyrazole dicarboxylate ligand + background electrolyte. c. Free acid + ligand + metal salt (e.g., Cu(NO₃)₂) + background electrolyte.
-
-
Titration Procedure:
-
Thermostat the titration vessel to the desired temperature (e.g., 27 ± 0.1°C).
-
Titrate each solution against a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH meter reading after each incremental addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
From the titration curves, calculate the proton-ligand formation number (n̄ₐ) at various pH values.
-
Plot n̄ₐ against pH to determine the protonation constants (pKₐ) of the ligand using methods like the half-integral method.
-
From the ligand and metal-ligand titration curves, calculate the metal-ligand formation number (n̄) and the free ligand exponent (pL).
-
Plot n̄ against pL (the formation curve) to determine the stepwise stability constants (log K₁ and log K₂) of the metal complexes.
-
Characterization Workflow for a New Complex
Once a new pyrazole dicarboxylate complex is synthesized, a systematic characterization workflow is essential to confirm its identity and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. On potentiometric titration curves in complexometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [cost-nectar.eu]
- 14. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Validation of Analytical Methods for Dimethyl 1H-Pyrazole-3,5-Dicarboxylate
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities such as dimethyl 1H-pyrazole-3,5-dicarboxylate is paramount. This guide provides a comparative overview of potential analytical methodologies that can be validated for the analysis of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established techniques applicable to similar pyrazole derivatives and esters. The information herein is designed to serve as a foundational resource for developing and validating a suitable analytical method.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, an example experimental protocol, and typical performance characteristics are presented to aid in method selection and development.
Comparison of Potential Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the integrated NMR signal intensity and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Requires the analyte to be volatile and thermally stable, or to be derivatized to become so. | A primary ratio method that can provide direct quantification without the need for an identical analyte standard. |
| Selectivity | High selectivity can be achieved by optimizing the column, mobile phase, and detector. | Excellent separation efficiency and selectivity, especially when coupled with a mass spectrometer (GC-MS). | Highly selective, as signals from different protons in the molecule can be resolved. |
| Sensitivity | Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector. | Very high sensitivity, particularly with specific detectors, reaching pg/mL levels. | Generally lower sensitivity compared to chromatographic methods, typically requiring µg to mg of sample. |
| Sample Throughput | Moderate to high, with typical run times of 5-30 minutes per sample. | Moderate, with run times typically ranging from 10-60 minutes. | Lower throughput due to longer acquisition times required for accurate quantification. |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Requires access to an NMR spectrometer, which is a significant capital investment. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the quantification of a wide range of organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical starting point for method development.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from a validated method for a pyrazoline derivative and would require optimization and validation for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of water and methanol. The gradient or isocratic elution profile would need to be optimized.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 ± 2°C.[1]
-
Injection Volume: 5-20 µL.[1]
-
Detection: UV detection at an appropriate wavelength determined by UV-Vis spectral analysis of the analyte. For pyrazoline derivatives, detection has been successful at 206 nm.[1]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase or a compatible solvent to a known volume.
-
Typical Performance Characteristics (for a Validated Pyrazoline Derivative Method)[1]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the µg/mL range. |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For this compound, its suitability would depend on its thermal stability and volatility. If the compound is not sufficiently volatile, derivatization may be necessary.
Experimental Protocol: GC with Flame Ionization Detection (FID)
This is a general protocol that would require significant optimization.
-
Instrumentation: A gas chromatograph equipped with an autosampler, a suitable capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).
-
Detector Temperature: FID at 300°C.
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Sample Preparation:
-
Standard and Sample Solutions: Dissolve accurately weighed amounts of the standard and sample in a volatile organic solvent (e.g., acetone, ethyl acetate). An internal standard may be used for improved accuracy.
-
Potential Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| LOD/LOQ | Highly dependent on the analyte and detector, potentially reaching low ng/mL levels. |
GC Analysis Workflow
Caption: Workflow for GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the purity or concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[2]
Experimental Protocol: ¹H-qNMR
This protocol outlines the key considerations for developing a qNMR method.[2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Pulse Sequence: A simple 90° pulse sequence. Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended).
-
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer an aliquot to an NMR tube.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the concentration or purity using the appropriate qNMR equation.
-
Typical Performance Characteristics
| Parameter | Expected Value |
| Accuracy | High, as it is a primary ratio method. |
| Precision (% RSD) | Typically < 1%. |
| Specificity | Very high, due to the unique chemical shifts of different protons. |
| LOD/LOQ | Generally in the mg/mL to high µg/mL range. |
qNMR Analysis Workflow
Caption: Workflow for qNMR analysis.
References
A Comparative Guide to the Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Dimethyl 1H-pyrazole-3,5-dicarboxylate is a key symmetrically substituted building block for the synthesis of more complex derivatives, including ligands for metal-organic frameworks and precursors for pharmacologically active compounds. This guide provides a comparative overview of established and alternative synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly approached via three distinct strategies: a two-step sequence involving oxidation and subsequent esterification, direct esterification of the corresponding diacid, the classic [3+2] cycloaddition reaction, and modern condensation-based methods. Each route offers a unique balance of efficiency, safety, scalability, and starting material accessibility.
| Parameter | Route 1: Two-Step (Oxidation & Esterification) | Route 2: Direct Esterification | Route 3: [3+2] Cycloaddition | Route 4: Condensation |
| Starting Materials | 3,5-Dimethylpyrazole, KMnO₄, Methanol, Acid/Thionyl Chloride | 3,5-Pyrazoledicarboxylic Acid, Methanol, Acid/Thionyl Chloride | Dimethyl Acetylenedicarboxylate, Diazomethane | Dimethyl 1,3-Acetonedicarboxylate, Hydrazine |
| Overall Yield | ~21% (with HCl) to ~33% (with SOCl₂) | 63% (with HCl) to 99% (with SOCl₂) | Not widely reported for this specific product, but generally moderate to high. | Generally moderate to high, dependent on conditions. |
| Key Reagents | Potassium Permanganate, HCl or SOCl₂ | HCl or SOCl₂ | Diazomethane (Highly Toxic & Explosive) | Hydrazine (Toxic) |
| Reaction Steps | 2 | 1 | 1 (plus diazomethane generation) | 1 |
| Key Advantages | Utilizes an inexpensive starting material (3,5-dimethylpyrazole). | High-yielding, straightforward, uses commercially available diacid. | Atom-economical, classic and direct ring formation. | Avoids diazomethane, often a one-pot procedure. |
| Key Disadvantages | Lower overall yield, involves handling solid KMnO₄ and MnO₂ waste. | Relies on the commercial availability and cost of the diacid precursor. | Extreme safety hazards associated with the preparation and use of diazomethane. | Hydrazine is toxic; regioselectivity can be an issue with unsymmetrical precursors. |
| Scalability | Moderate; large-scale oxidation can be challenging. | High | Poor; generation of large quantities of diazomethane is hazardous. | Good |
Synthetic Route Diagrams
The following diagrams illustrate the logical flow of each synthetic pathway.
Unveiling Enhanced Biological Activities of Dimethyl 1H-Pyrazole-3,5-dicarboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of dimethyl 1H-pyrazole-3,5-dicarboxylate derivatives against their parent compound. This analysis, supported by experimental data and detailed protocols, highlights the potential of these derivatives as promising candidates for novel therapeutic agents.
This compound, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. This guide delves into the enhanced biological efficacy of these derivatives when compared to the parent molecule, offering a clear, data-driven overview for researchers in the field.
Comparative Analysis of Biological Activities
While direct comparative studies on the biological activity of this compound and its derivatives are limited in publicly available literature, extensive research on derivatives of the closely related 3,5-dimethyl-1H-pyrazole scaffold provides valuable insights into the potential enhancements achievable through structural modifications. The addition of various functional groups to the pyrazole core has been shown to significantly augment its therapeutic properties.
Antimicrobial Activity
Studies on various 3,5-dimethyl azopyrazole derivatives have demonstrated that these compounds can exhibit moderate to significant antimicrobial activity. For instance, certain derivatives have shown remarkable inhibition against E. coli and S. aureus when compared to the standard drug ciprofloxacin.[1] This suggests that the introduction of an azo group and further substitution on the phenyl ring can be a viable strategy to enhance the antimicrobial potency of the pyrazole nucleus.
Table 1: Antimicrobial Activity of 3,5-Dimethyl Azopyrazole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
| 3a | E. coli | > Ciprofloxacin |
| 5a | S. aureus | > Ciprofloxacin |
| Ciprofloxacin (Standard) | E. coli, S. aureus | Standard Zone |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a major focus of research. A study on novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives revealed that certain synthesized compounds exhibited potent cytotoxic activity against liver (HepG2) and lung (A549) carcinoma cell lines.[2][3][4] One particular derivative, compound 17, demonstrated a potent IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, which is comparable to the standard drug cisplatin.[2][3][4]
Table 2: Anticancer Activity of 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 17 | HepG2 (Liver Carcinoma) | 5.35 |
| 17 | A549 (Lung Carcinoma) | 8.74 |
| Cisplatin (Standard) | HepG2, A549 | 3.78, 6.39 |
Note: This table highlights the activity of derivatives from a 3,5-dimethyl-1H-pyrazole core, indicating the potential for anticancer activity in similarly structured compounds.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Assay.
Protocol:
-
Preparation of Inoculum: A fresh stock of the test microorganism is cultured in a suitable broth medium to achieve a standardized turbidity.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed uniformly over the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A specific concentration of the test compound, parent compound, and a standard antibiotic (e.g., ciprofloxacin) are introduced into separate wells. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
References
comparing the stability of metal complexes with different pyrazole ligands
For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the stability of metal complexes formed with various pyrazole-based ligands, supported by experimental data and detailed methodologies.
The stability of metal-pyrazole complexes is a critical factor influencing their reactivity, bioavailability, and overall suitability for specific applications. This stability is governed by a combination of factors including the electronic and steric properties of the pyrazole ligand, the nature of the metal ion, and the formation of chelate rings in the case of polydentate ligands. Generally, the stability of these complexes is quantified by the stability constant (log K or log β), with higher values indicating a more stable complex.[1]
Comparative Stability Data
The following tables summarize the stability constants for a selection of metal complexes with different pyrazole-based ligands. It is important to note that direct comparisons should be made with caution, as experimental conditions such as solvent, temperature, and ionic strength can significantly influence these values.[2][3]
| Ligand | Metal Ion | log K1 | log K2 | Experimental Conditions | Reference |
| 3-(2-hydroxyphenyl)-5-methylpyrazole | Dy(III) | 8.55 | 7.25 | 70% (v/v) dioxane-water, 300 ± 0.1 K, 0.1 M ionic strength | [1] |
| 1-phenyl-3-(2-hydroxyphenyl)-5-methylpyrazole | Dy(III) | 8.20 | 6.95 | 70% (v/v) dioxane-water, 300 ± 0.1 K, 0.1 M ionic strength | [1] |
| 3-(2-hydroxy-4-methylphenyl)-5-methylpyrazole | Dy(III) | 8.95 | 7.65 | 70% (v/v) dioxane-water, 300 ± 0.1 K, 0.1 M ionic strength | [1] |
| 1-phenyl-3-(2-hydroxy-4-methylphenyl)-5-methylpyrazole | Dy(III) | 8.65 | 7.35 | 70% (v/v) dioxane-water, 300 ± 0.1 K, 0.1 M ionic strength | [1] |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Cu(II) | 11.85 | 10.65 | 80% acetone-water, 30 ± 0.1 °C, 0.1 M ionic strength | [4] |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Ni(II) | 10.50 | 9.30 | 80% acetone-water, 30 ± 0.1 °C, 0.1 M ionic strength | [4] |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Co(II) | 10.20 | 9.00 | 80% acetone-water, 30 ± 0.1 °C, 0.1 M ionic strength | [4] |
| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) | Ag(I) | 5.85 | - | 1:1 ethanol-water, ambient temperature | [3] |
| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | Ag(I) | 5.99 | - | 1:1 ethanol-water, ambient temperature | [3] |
The stability of complexes with a given ligand generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][4] This trend is evident in the data for the benzothiazolyl-substituted pyrazoline ligand.
Factors Influencing Complex Stability
The stability of metal-pyrazole complexes is a multifactorial property. The key influencing factors are summarized below and illustrated in the accompanying diagram.
Electronic Effects of Ligand Substituents
Substituents on the pyrazole ring significantly impact the electron density on the coordinating nitrogen atoms, thereby influencing the ligand's basicity and its ability to donate a lone pair of electrons to the metal ion.
-
Electron-donating groups (e.g., alkyl groups like methyl) increase the electron density on the pyrazole nitrogen, enhancing its basicity and leading to the formation of more stable complexes.[5]
-
Electron-withdrawing groups (e.g., nitro, halo groups) decrease the electron density on the nitrogen atoms, reducing the ligand's basicity and resulting in less stable complexes.[2][6]
Steric Effects of Ligand Substituents
The size and position of substituents on the pyrazole ligand can introduce steric hindrance, which can affect the approach of the metal ion and the geometry of the resulting complex, thereby influencing its stability. Bulky substituents near the coordinating nitrogen atoms can lead to weaker metal-ligand bonds and less stable complexes.[3][7]
The Chelate Effect
Polydentate pyrazole-based ligands, which can bind to a metal ion through multiple donor atoms to form one or more rings, exhibit enhanced stability compared to their monodentate counterparts. This phenomenon is known as the chelate effect. The increased stability is primarily due to a favorable entropy change upon complexation. The formation of five- or six-membered chelate rings is generally the most stable.[8][9][10]
Nature of the Metal Ion
The stability of pyrazole complexes is also highly dependent on the properties of the metal ion, including its charge, size, and electron configuration. As previously mentioned, for divalent transition metals, the stability often follows the Irving-Williams series.[1][4]
Caption: Factors influencing the stability of metal-pyrazole complexes.
Experimental Protocols
The determination of stability constants for metal-pyrazole complexes is crucial for their characterization. The two most common methods employed are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Calvin-Bjerrum Method)
This is a widely used technique to determine proton-ligand and metal-ligand stability constants in solution.[1]
1. Preparation of Solutions:
-
A standard solution of the pyrazole-based ligand is prepared in a suitable solvent, often a mixture of an organic solvent (like dioxane or ethanol) and water to ensure the solubility of the ligand and the metal salt.[2][4]
-
A standard solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid complexation by the anion) is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is prepared.
-
A solution of a strong acid (e.g., HNO₃ or HClO₄) is prepared to calibrate the pH meter and to determine the initial proton concentration.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength throughout the titration.[2][4]
2. Titration Procedure:
-
Three sets of titrations are typically performed at a constant temperature:
-
(a) Acid titration: A known volume of the strong acid is titrated with the standard base.
-
(b) Ligand titration: A known volume of the strong acid and the ligand solution is titrated with the standard base.
-
(c) Metal-ligand titration: A known volume of the strong acid, the ligand solution, and the metal salt solution is titrated with the standard base.[4]
-
-
The pH of the solution is measured after each addition of the base using a calibrated pH meter.
3. Data Analysis:
-
From the titration curves, the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄) are calculated at different pH values.
-
The proton-ligand stability constants (pKₐ) and the metal-ligand stability constants (log K) are then determined from these values using graphical methods (e.g., plotting n̄ against pL, where pL is the negative logarithm of the free ligand concentration) or computational methods.[4]
Spectrophotometric Method
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.
1. Determination of Stoichiometry (Job's Method of Continuous Variation):
-
A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.
-
A plot of absorbance versus the mole fraction of the ligand is constructed. The maximum of this plot corresponds to the stoichiometry of the complex.
2. Determination of Stability Constant:
-
Once the stoichiometry is known, the stability constant can be determined by measuring the absorbance of a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.
-
The data is then used in conjunction with the Beer-Lambert law to calculate the equilibrium concentrations of the free metal, free ligand, and the complex, from which the stability constant is determined.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents – Material Science Research India [materialsciencejournal.org]
- 3. mocedes.org [mocedes.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric effects on uranyl complexation: synthetic, structural, and theoretical studies of carbamoyl pyrazole compounds of the uranyl(VI) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Catalysts Based on Dimethyl 1H-Pyrazole-3,5-dicarboxylate and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis. In this context, the design of the ligand scaffold plays a pivotal role in dictating the performance of a metal complex. This guide provides a comparative overview of the catalytic efficacy of systems based on dimethyl 1H-pyrazole-3,5-dicarboxylate and related pyrazole-containing ligands against other common ligand classes in prominent cross-coupling reactions. While direct, side-by-side comparative studies for this compound are limited in publicly available literature, this guide synthesizes data from studies on structurally related pyrazole-based ligands to offer valuable insights into their potential performance.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds, serves as an excellent platform for comparing ligand performance. Pyrazole-based ligands, functioning as N,N- or N,P-donors, have emerged as viable alternatives to traditional phosphine ligands.
Below is a summary of the performance of palladium catalysts bearing different pyrazole-based ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. For comparison, the performance of a common phosphine-ligated palladium catalyst is also included. It is important to note that reaction conditions can significantly influence catalyst performance.
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pyridine-Pyrazole/Pd(II) | 4-Bromoacetophenone | K₂CO₃ | Water/Ethanol | MW | 0.25 | 95 | [1] |
| Pyridine-Pyrazole/Pd(II) | 4-Bromotoluene | K₂CO₃ | Water/Ethanol | MW | 0.25 | 96 | [1] |
| Pyrazole-Phosphine/Pd₂(dba)₃ | 4-Bromotoluene | Cs₂CO₃ | Toluene | 80-85 | 2 | 80 | [2] |
| Pyrazole-Phosphine/Pd₂(dba)₃ | 4-Chloroanisole | Cs₂CO₃ | Toluene | 80-85 | 4 | 72 | [2] |
| Pd(dppf)Cl₂ | 1-Chloro-2-nitrobenzene | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 98 | [3] |
| Pd(OAc)₂/SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 99 | [3] |
Key Observations:
-
Aqueous Media Compatibility: Pyridine-pyrazole/Pd(II) complexes demonstrate high efficiency in aqueous media, a significant advantage in the context of green chemistry.[1]
-
Phosphine-Free Conditions: The use of N,N-donor pyrazole ligands allows for effective catalysis without the need for often air-sensitive and expensive phosphine co-ligands.
-
Reactivity with Aryl Chlorides: While pyrazole-phosphine hybrid ligands show good activity for the coupling of aryl bromides, specialized and bulky phosphine ligands like SPhos are often superior for the activation of more challenging aryl chlorides.[2][3]
-
Reaction Times: Microwave-assisted reactions with the pyridine-pyrazole/Pd(II) catalyst in aqueous media are remarkably fast, offering significant practical advantages.[1]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and catalytic systems.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the ligand (e.g., this compound, 0.01-2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
General Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening the performance of different catalysts in a cross-coupling reaction.
References
A Comparative Spectroscopic Guide to Dimethyl 1H-Pyrazole-3,5-dicarboxylate and its 3,4-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of two key isomers of dimethyl 1H-pyrazole-dicarboxylate: the 3,5- and 3,4-isomers. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research and development applications. This document outlines the characteristic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dimethyl 1H-pyrazole-3,5-dicarboxylate and a closely related analog of the 3,4-isomer, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. It is important to note that the presence of the phenyl group in the 3,4-isomer significantly influences its spectroscopic properties, and this should be taken into consideration when making direct comparisons.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | CDCl₃ | ~7.34 | s | H-4 (pyrazole ring) |
| ~3.96 | s | 2 x OCH₃ | ||
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate[1] | CDCl₃ | 9.28 | s | H-5 (pyrazole ring) |
| 7.81 (d, J=7.5 Hz) | d | 2 x Ar-H (ortho) | ||
| 7.40 (d, J=7.5 Hz) | d | 2 x Ar-H (meta) | ||
| 7.31 (m) | m | 1 x Ar-H (para) | ||
| 4.08 | s | OCH₃ (C4-ester) | ||
| 3.81 | s | OCH₃ (C3-ester) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available in searched literature | - | - |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Data not available in searched literature | - | - |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole (for reference)[2] | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | Aromatic & Pyrazole C, CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr disc | ~3100-3300 | N-H stretch |
| ~1720-1740 | C=O stretch (ester) | ||
| ~1580 | C=N stretch (ring) | ||
| ~1250 | C-O stretch (ester) | ||
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate[1] | ATR | 1732, 1712 | C=O stretch (esters) |
| 1582, 1532 | C=N stretch (ring) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks |
| This compound | Data not available in searched literature | - | - |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Data not available in searched literature | - | - |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole (for reference)[2] | ESI | 173 | - |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals. Chemical shifts are reported in ppm relative to the solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. EI typically provides more fragmentation information, which can be useful for structural elucidation, while ESI often results in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions, which can be used to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the dimethyl 1H-pyrazole-dicarboxylate isomers.
Caption: Workflow for the spectroscopic identification of pyrazole isomers.
Structure-Spectra Correlation
The key differences in the spectroscopic data of the 3,5- and 3,4-isomers arise from the different substitution patterns on the pyrazole ring.
-
¹H NMR: The most significant difference is expected in the chemical shift and multiplicity of the proton on the pyrazole ring. In the 3,5-isomer, the single proton at the C-4 position is flanked by two electron-withdrawing ester groups, leading to a downfield shift. In the 3,4-isomer, the proton at the C-5 position would be adjacent to a nitrogen and a carbon with an ester group, resulting in a different chemical environment and thus a different chemical shift. The presence of a phenyl group in the analyzed 3,4-isomer further complicates this by introducing aromatic proton signals and influencing the electronic environment of the pyrazole ring.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will be distinct for each isomer due to the different positions of the ester substituents. The symmetry of the 3,5-isomer (assuming rapid N-H tautomerism) would result in fewer signals for the pyrazole ring carbons compared to the unsymmetrical 3,4-isomer.
-
IR Spectroscopy: While both isomers will show characteristic absorptions for the N-H bond and the ester carbonyl groups, subtle differences in the positions and shapes of these bands may be observed due to the different electronic effects of the substituents at the 3,4- versus the 3,5-positions.
-
Mass Spectrometry: The fragmentation patterns of the two isomers under electron ionization are expected to differ. The initial fragmentation pathways will be influenced by the positions of the ester groups, potentially leading to characteristic fragment ions for each isomer that would allow for their differentiation.
This guide provides a foundational comparison of the spectroscopic features of this compound and a related 3,4-isomer. For definitive identification, it is recommended to acquire a full set of spectroscopic data for the specific isomers of interest under consistent experimental conditions.
References
cross-reactivity studies of antibodies raised against pyrazole-containing haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against various pyrazole-containing haptens. The specificity of these antibodies is critical for the development of sensitive and selective immunoassays for detecting pyrazole-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This document summarizes quantitative cross-reactivity data, details the experimental protocols used to generate these antibodies, and provides visual representations of key experimental workflows.
Data Summary: Cross-Reactivity of Anti-Pyrazole Antibodies
The cross-reactivity of antibodies is a crucial parameter that defines their specificity. The following tables summarize the cross-reactivity of polyclonal and monoclonal antibodies raised against different pyrazole-containing haptens. The data is compiled from multiple studies and presented as the percentage of cross-reactivity relative to the target analyte.
| Target Analyte | Antibody Type | Hapten Used for Immunization | Cross-Reactant | % Cross-Reactivity | Reference |
| Penthiopyrad | Polyclonal (PPb-type) | PPb | Fluxapyroxad | < 0.5% | [3][4] |
| Penthiopyrad | Polyclonal (PPa-type) | PPa | Various Compounds | No inhibition at 10 µM | [3][4] |
| Antipyrine | Polyclonal | 4-succinamidoantipyrine | Aminopropylon | 80% | [5] |
| Antipyrine | Polyclonal | 4-succinamidoantipyrine | Sulpyrine | 19.1% | [5] |
| Antipyrine | Polyclonal | 4-succinamidoantipyrine | Isopropylantipyrine | 0.5% | [5] |
| Antipyrine | Polyclonal | 4-succinamidoantipyrine | Aminopyrine | 0.2% | [5] |
| Pyrazolinone series | Polyclonal (Rabbit antisera) | 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one derivative | Pyrazolidinedione derivatives | No cross-reactivity | [6] |
| Pyrazolidinedione series | Polyclonal (Rabbit antisera) | 1,2-diphenyl-pyrazolidine-3,5-dione derivative | Pyrazolinone derivatives | No cross-reactivity | [6] |
Note: Cross-reactivity is typically calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100.
Experimental Protocols
The generation of specific antibodies against small molecules like pyrazoles requires a multi-step process involving hapten synthesis, conjugation to a carrier protein, immunization, and characterization of the resulting antibodies.
Hapten Synthesis and Conjugation
-
Hapten Design and Synthesis: Haptens are synthesized by introducing a linker arm with a terminal functional group (e.g., carboxyl or amino group) to the pyrazole molecule. The position of the linker is crucial for the specificity of the resulting antibodies.[3][4] For instance, in the case of penthiopyrad, two different haptens (PPa and PPb) were synthesized with the linker at opposite ends of the molecule to investigate the effect on antibody specificity.[3][4]
-
Carrier Protein Conjugation: The synthesized hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.[7][8] The active ester method is commonly employed for this conjugation. The hapten-to-protein molar ratio is a critical parameter that can influence the immune response and is often determined using techniques like MALDI-TOF mass spectrometry.[3][4][7] A hapten density of around 15 molecules per carrier protein has been reported to yield high antibody titers.[7][8]
Antibody Production and Characterization
-
Immunization: Rabbits or other suitable animals are immunized with the hapten-protein conjugate. The immunization schedule typically involves an initial injection with Freund's complete adjuvant, followed by several booster injections with Freund's incomplete adjuvant.[4]
-
Antibody Titer and Specificity Determination: The antibody titer and specificity are determined using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
ELISA: In a competitive indirect ELISA (ciELISA), microtiter plates are coated with a hapten-ovalbumin (OVA) conjugate. The antibody is pre-incubated with either the target analyte or potential cross-reactants before being added to the plate. The amount of antibody bound to the plate is inversely proportional to the concentration of the free analyte.
-
RIA: In a competitive RIA, a radiolabeled hapten is used as a tracer. The antibody is incubated with a mixture of the radiolabeled hapten and either the unlabeled target analyte or potential cross-reactants. The amount of bound radioactivity is measured and is inversely proportional to the concentration of the unlabeled compound.[5]
-
-
Cross-Reactivity Calculation: The cross-reactivity is determined by comparing the concentration of the target analyte required to cause 50% inhibition (IC50) with the concentration of the cross-reactant that causes the same level of inhibition.
Visualizations
Hapten Design Strategy
Caption: General workflow for hapten design and conjugation to a carrier protein.
Competitive ELISA Workflow
Caption: Workflow of a competitive indirect ELISA for antibody cross-reactivity testing.
Antibody Specificity Determinants
Caption: Key factors that determine the specificity of antibodies raised against haptens.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Further production and characterization of antibodies reactive with pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
performance of dimethyl 1H-pyrazole-3,5-dicarboxylate in MOFs for gas sorption
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs) for targeted applications like gas sorption and separation. While traditional linkers such as terephthalic acid have been extensively studied, there is a growing interest in nitrogen-rich heterocyclic linkers, such as those derived from pyrazole. This guide provides a comparative analysis of the performance of MOFs constructed with pyrazole-dicarboxylate and related pyrazolate linkers against established alternatives, offering researchers and scientists a data-driven overview for material design and development.
The inclusion of pyrazole moieties within the linker structure introduces additional nitrogen atoms that can act as Lewis basic sites. This functionality can enhance the affinity of the MOF for specific gas molecules, particularly CO2, which possesses a significant quadrupole moment.[1][2] This often leads to improved selectivity and higher heats of adsorption compared to MOFs with simple carboxylate linkers.[3]
Performance Comparison: Pyrazole-Based MOFs vs. Alternatives
The following tables summarize key performance indicators for gas sorption in various MOFs. Data for pyrazole-based MOFs are compared against widely-studied frameworks like HKUST-1, UiO-66, and MOF-5, which are synthesized with conventional aromatic carboxylate linkers.
Table 1: CO₂ Sorption Performance of Selected MOFs
| MOF Name | Organic Linker | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| Pyrazole-Based MOFs | ||||||
| Zn(BPZNO₂) | 3-nitro-4,4'-bipyrazole | Zn | 400 - 900 | 4.95 | 298 K, 1.2 bar | Not specified |
| Zn(BPZNH₂) | 3-amino-4,4'-bipyrazole | Zn | 395 | 3.07 | 298 K, 1 bar | 35.6 |
| Fe₂(BDP)₃ | 1,4-benzenedipyrazolate | Fe | ~930 | ~4.4 | 298 K, 8 bar | ~30-35 |
| Alternative MOFs | ||||||
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu | 1307 - 1374 | ~4.8 (107 cm³/g) | 298 K, 1 bar | ~30 |
| UiO-66-NH₂ | 2-aminoterephthalic acid | Zr | 1052 | 3.93 | 273 K, 1 bar | 29.9 |
| MOF-5 | Terephthalic acid | Zn | up to 3500 | ~10 (at 35 bar) | 298 K | Moderate |
Data compiled from multiple sources.[1][3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for the synthesis and characterization of MOFs for gas sorption applications.
Solvothermal Synthesis of a MOF
This method is widely used for growing high-quality MOF crystals.[7]
-
Precursor Preparation: Dissolve the metal salt (e.g., zinc nitrate hexahydrate) and the organic linker (e.g., a pyrazole-dicarboxylic acid) in a suitable solvent, such as N,N-Dimethylformamide (DMF).[5] The solution is typically stirred for 15-30 minutes to ensure homogeneity.[8]
-
Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave.[5][9] Seal the vessel and place it in a temperature-controlled oven.
-
Heating: Heat the autoclave to a specific temperature, generally between 100°C and 250°C, for a period ranging from 12 to 48 hours.[5]
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature. The resulting crystalline product is collected by filtration or centrifugation.[5]
-
Washing: Wash the collected crystals thoroughly with fresh solvent (e.g., DMF) to remove any unreacted precursors.[7] This step is often repeated multiple times.
MOF Activation and Gas Sorption Analysis
Activation is a critical step to remove guest solvent molecules from the MOF pores, making the internal surface area accessible for gas adsorption.
-
Solvent Exchange: To facilitate the removal of high-boiling-point solvents like DMF, the as-synthesized MOF is often soaked in a more volatile solvent, such as methanol or ethanol. This exchange process is typically carried out over several hours or days.
-
Thermal Activation (Degassing): Place the solvent-exchanged MOF sample in the analysis port of a gas sorption analyzer. The sample is then heated under a high vacuum (e.g., 10⁻⁶ mbar) at temperatures typically between 150°C and 250°C for several hours to completely clean the pores.[5]
-
Isotherm Measurement: After activation and cooling the sample to the desired analysis temperature (e.g., 77 K for N₂ or 273/298 K for CO₂), the adsorptive gas is introduced into the sample cell at controlled, stepwise increases in pressure. The amount of gas adsorbed at each pressure point is measured until the isotherm is complete.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
Visualizing the Process and Logic
Diagrams created using Graphviz provide a clear visual representation of workflows and the underlying principles of MOF design for gas sorption.
Caption: Experimental workflow for MOF synthesis, activation, and characterization.
Caption: Linker functionality dictates MOF gas sorption performance.
Conclusion
The empirical data suggests that MOFs synthesized with pyrazole-based linkers are highly competitive materials for CO₂ capture. The introduction of nitrogen atoms into the framework backbone provides a distinct advantage by creating localized sites of higher polarity, which enhances the interaction with CO₂ molecules.[4] While benchmark materials like HKUST-1 and MOF-5 exhibit impressive surface areas and good uptake capacities, pyrazolate MOFs can achieve high performance, sometimes with more moderate surface areas, by leveraging specific chemical affinities.[3][4] This makes the dimethyl 1H-pyrazole-3,5-dicarboxylate family of linkers a promising avenue for the rational design of next-generation adsorbents for gas separation and storage applications.
References
- 1. Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09292D [pubs.rsc.org]
- 2. Shaping of HKUST-1 via Extrusion for the Separation of CO2/CH4 in Biogas [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Dimethyl 1H-pyrazole-3,5-dicarboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of dimethyl 1H-pyrazole-3,5-dicarboxylate, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for the dimethyl ester was not found, data for structurally similar compounds like diethyl 1H-pyrazole-3,5-dicarboxylate and 3,5-dimethylpyrazole indicate that this class of compounds should be handled with care.
Primary Hazards:
-
Irritant: May cause skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]
-
Potential Reproductive Toxicity: Some related pyrazole compounds are suspected of damaging fertility or the unborn child.[3]
A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Appropriate chemical-resistant gloves. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | In case of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any dust or vapors.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[4][6] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[4][5][6]
Detailed Disposal Protocol
-
Waste Identification:
-
Unused Product: Pure, unadulterated this compound should be disposed of in its original container if possible, or a new, properly labeled container.
-
Contaminated Materials: Any items contaminated with the chemical, such as filter paper, pipette tips, gloves, and paper towels, must also be treated as hazardous waste.
-
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
-
Follow all institutional and regulatory procedures for waste manifest and record-keeping. The disposal must be carried out at an approved waste disposal plant.[3][6]
-
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
Personal protective equipment for handling dimethyl 1H-pyrazole-3,5-dicarboxylate
For Immediate Reference: Researchers, scientists, and drug development professionals handling Dimethyl 1H-pyrazole-3,5-dicarboxylate must adhere to strict safety protocols due to its potential health hazards. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound (CAS No. 4077-76-3) is a chemical compound that requires careful handling. According to GHS classifications, it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation[1]. Adherence to the safety measures outlined below is critical to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended equipment for various levels of protection.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly sealed safety goggles or a face shield. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. |
| Skin/Hands | Chemical-resistant, impervious gloves. | Nitrile rubber gloves are a suitable option. Regular glove integrity checks and immediate replacement upon contamination are crucial. |
| Body | Protective lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. | --- |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when working in poorly ventilated areas, if dust is generated, or if exposure limits are exceeded. | A full-face respirator may be required in situations with a high risk of aerosolization. |
Operational Plan: Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

